Bromoacetamido-PEG3-NH-Boc
Descripción
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrN2O6/c1-15(2,3)24-14(20)18-5-7-22-9-11-23-10-8-21-6-4-17-13(19)12-16/h4-12H2,1-3H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDJJTQGFJMIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129321 | |
| Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421933-39-2 | |
| Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421933-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Bromoacetamido-PEG3-NH-Boc in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG3-NH-Boc is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and nanotechnology research. Its unique trifunctional structure—comprising a thiol-reactive bromoacetamide group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a protected amine—offers researchers precise control over the assembly of complex biomolecular architectures. This guide provides an in-depth overview of its applications, experimental protocols, and the fundamental chemical principles governing its use.
The core utility of this linker lies in its capacity for sequential or orthogonal conjugation. The bromoacetamido moiety selectively reacts with sulfhydryl groups (thiols) on proteins, peptides, or other molecules to form a stable thioether bond. The short, discrete PEG3 spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, which can be crucial for maintaining their biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a two-step conjugation strategy. Following the initial thiol reaction, the Boc group can be removed under mild acidic conditions to expose a primary amine, which is then available for reaction with a second molecule, typically one containing a carboxylic acid or an activated ester.
This strategic design makes this compound a valuable tool in the construction of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in the functionalization of surfaces and nanoparticles.
Core Applications in Research
The versatility of this compound has led to its application in several key areas of biomedical research:
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound serves as a flexible linker to connect the target-binding ligand (warhead) and the E3 ligase ligand.[1][2] The PEG component of the linker can improve the solubility and cell permeability of the resulting PROTAC molecule.
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach cytotoxic drugs to monoclonal antibodies. The bromoacetamide group can react with cysteine residues on the antibody, which may be naturally present or engineered for this purpose. After deprotection, the amine can be used to conjugate the drug molecule. The PEG spacer helps to improve the pharmacokinetic properties of the ADC.
-
Bioconjugation and Surface Modification: The linker is used to immobilize proteins or peptides onto surfaces, such as those of biosensors or microarrays. It can also be used to functionalize nanoparticles for targeted drug delivery, where the thiol-reactive group attaches to the nanoparticle surface, and the deprotected amine is used to conjugate a targeting ligand.
-
Peptide and Protein Modification: Researchers utilize this linker to create more complex peptide or protein structures, for example, by introducing specific labels or other functional molecules at a defined location.
Chemical Properties and Reaction Mechanisms
The functionality of this compound is dictated by its three key components. Understanding the chemistry of each is essential for its successful application.
Bromoacetamide-Thiol Reaction
The bromoacetamido group reacts with the sulfhydryl group of a cysteine residue via a nucleophilic substitution reaction to form a stable thioether bond. This reaction is highly selective for thiols under appropriate pH conditions.
-
pH Dependence: The reaction rate is pH-dependent, as it is the deprotonated thiolate anion (RS⁻) that acts as the nucleophile. The reaction is generally more efficient at a pH slightly above the pKa of the thiol group (for cysteine, the pKa is approximately 8.3). Therefore, a pH range of 7.5 to 9.0 is often employed. However, at higher pH values, the risk of reaction with other nucleophilic groups, such as amines, increases.
-
Stability: The resulting thioether bond is highly stable under typical physiological conditions, which is a critical feature for in vivo applications.
Boc-Protected Amine and Deprotection
The terminal amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the bromoacetamide-thiol reaction but can be readily removed under mild acidic conditions.
-
Deprotection Reaction: The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (B109758) (DCM). The concentration of TFA and the reaction time can be adjusted to ensure complete deprotection without affecting other parts of the molecule.
-
Orthogonal Chemistry: The use of the Boc protecting group allows for an orthogonal conjugation strategy. One part of the final conjugate can be attached via the thiol reaction, and then after deprotection, a second molecule can be attached via the newly exposed amine.
Data Presentation
While specific quantitative data for this compound is often application-dependent and found within the supplementary information of research articles, the following tables summarize typical reaction conditions and expected outcomes based on the known reactivity of its functional groups.
Table 1: Typical Reaction Conditions for Bromoacetamide-Thiol Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 7.5 - 9.0 | Higher pH increases the reaction rate but may decrease selectivity. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow the reaction and improve selectivity. |
| Molar Ratio | 1.1 - 5 equivalents of linker to thiol | A slight excess of the linker is typically used to ensure complete reaction of the thiol. |
| Solvent | Aqueous buffers (e.g., PBS, borate) with a co-solvent (e.g., DMF, DMSO) if needed for linker solubility. | The final concentration of organic solvent should be kept low to avoid denaturation of proteins. |
| Reaction Time | 2 - 24 hours | Monitored by LC-MS or other appropriate analytical techniques. |
Table 2: Typical Conditions for Boc Deprotection
| Parameter | Recommended Condition | Notes |
| Reagent | Trifluoroacetic acid (TFA) | A strong acid that efficiently cleaves the Boc group. |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are preferred. |
| Concentration | 20% - 50% TFA in DCM (v/v) | The concentration can be adjusted based on the stability of the conjugate. |
| Temperature | 0°C to Room Temperature | The reaction is often started at 0°C to control the initial exotherm. |
| Reaction Time | 30 minutes - 2 hours | Monitored by TLC or LC-MS until the starting material is consumed. |
Experimental Protocols
The following are representative protocols for the use of this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Conjugation to a Thiol-Containing Protein
This protocol describes the first step of conjugating the linker to a protein with an available cysteine residue.
-
Protein Preparation: Dissolve the thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.5. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and remove the excess reducing agent by dialysis or a desalting column.
-
Linker Preparation: Prepare a stock solution of this compound in an organic solvent such as DMF or DMSO.
-
Conjugation Reaction: Add a 5-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% (v/v).
-
Incubation: Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Confirm the successful conjugation and determine the linker-to-protein ratio using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc group to expose the primary amine.
-
Preparation: Lyophilize the purified protein-linker conjugate to remove all water.
-
Deprotection Solution: Prepare a solution of 20% TFA in anhydrous DCM.
-
Reaction: Dissolve the lyophilized conjugate in the TFA/DCM solution and incubate for 1 hour at room temperature.
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Purification: The deprotected conjugate can be purified by HPLC or used directly in the next step after thorough drying.
Protocol 3: Conjugation of a Second Molecule to the Deprotected Amine
This protocol describes the attachment of a second molecule containing a carboxylic acid to the newly exposed amine.
-
Activation of Carboxylic Acid: In a separate reaction, activate the carboxylic acid group of the second molecule using a standard coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an anhydrous organic solvent.
-
Conjugation Reaction: Add the activated second molecule to the deprotected protein-linker conjugate. The reaction is typically carried out in a buffer at a slightly alkaline pH (e.g., pH 8.0).
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purification: Purify the final tripartite conjugate using an appropriate chromatography method, such as SEC or affinity chromatography.
-
Characterization: Characterize the final product by methods such as SDS-PAGE, mass spectrometry, and functional assays.
Mandatory Visualization
Caption: Experimental workflow for a three-part bioconjugation.
Caption: Logical relationship of the linker in PROTAC synthesis.
References
An In-depth Technical Guide to the Mechanism of Action for Bromoacetamide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromoacetamide and its derivatives are powerful reagents in the field of bioconjugation, enabling the stable and selective covalent modification of proteins and other biomolecules. This guide provides a comprehensive overview of the mechanism of action, reactivity, and practical application of bromoacetamide in bioconjugation. A key focus is the thiol-selective alkylation of cysteine residues, which forms the basis for many applications, including the construction of antibody-drug conjugates (ADCs). This document details the underlying chemistry, provides quantitative data on reaction kinetics and stability, outlines detailed experimental protocols, and presents visual representations of the key processes to aid in the design and execution of successful bioconjugation strategies.
Core Mechanism of Action: Thiol Alkylation
The primary mechanism of action for bromoacetamide in bioconjugation is the alkylation of nucleophilic amino acid residues, with a strong preference for the thiol group of cysteine.[1] This reaction is a bimolecular nucleophilic substitution (SN2) reaction.
The key steps are:
-
Deprotonation of the Thiol: The sulfhydryl group (-SH) of a cysteine residue, with a pKa typically around 8.5, exists in equilibrium with its more nucleophilic thiolate form (-S⁻).[1] The concentration of the reactive thiolate anion increases with pH.
-
Nucleophilic Attack: The thiolate anion acts as a potent nucleophile and attacks the electrophilic α-carbon of the bromoacetamide.
-
Displacement of the Leaving Group: The bromide ion (Br⁻), an excellent leaving group, is displaced, resulting in the formation of a stable thioether bond between the cysteine residue and the acetamide (B32628) moiety.
This reaction is highly efficient and results in an irreversible covalent bond, a desirable feature for creating stable bioconjugates for therapeutic and diagnostic applications.[]
References
The Pivotal Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapeutics has revolutionized the landscape of medicine, with Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) emerging as two of the most promising modalities. At the heart of these sophisticated technologies lies a critical component: the linker. Among the various linker strategies, the incorporation of polyethylene (B3416737) glycol (PEG) chains has become a cornerstone of both PROTAC and ADC design. This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in the development of these next-generation therapeutics, offering quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Principles of PEG Linkers in PROTAC and ADC Design
Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) glycol units.[1] Its incorporation into PROTAC and ADC design is a strategic choice to overcome inherent challenges associated with these large and often hydrophobic molecules.
In PROTACs , which are heterobifunctional molecules that induce the degradation of target proteins, PEG linkers connect a target-binding ligand to an E3 ubiquitin ligase recruiter.[2] The linker is not merely a spacer but an active participant in the formation of a productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[2][3]
In ADCs , which combine the targeting specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug, the PEG linker connects the antibody to the cytotoxic payload.[4] The linker's properties are crucial for the overall stability, solubility, pharmacokinetics, and therapeutic index of the ADC.[1][4]
The primary advantages of utilizing PEG linkers in both platforms include:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of PEG can significantly improve the aqueous solubility of hydrophobic PROTACs and ADCs, preventing aggregation and improving their formulation and in vivo delivery.[5][6]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer circulation half-life.[7][8] This extended exposure can enhance therapeutic efficacy.
-
Modulation of Permeability: While highly hydrophilic linkers can sometimes hinder passive cell permeability, the flexibility of PEG chains can allow the molecule to adopt conformations that shield polar surfaces, facilitating membrane traversal.[9]
-
Fine-tuning of Ternary Complex Formation (PROTACs): The length and flexibility of the PEG linker are critical for achieving the optimal orientation and proximity between the target protein and the E3 ligase for efficient ubiquitin transfer.[10]
-
Control of Drug-to-Antibody Ratio (DAR) and Stability (ADCs): PEG linkers can influence the stability of the ADC in circulation, preventing premature release of the cytotoxic payload.[11] The use of branched or multi-arm PEG linkers can also enable higher drug loading without compromising solubility or stability.[1]
Quantitative Impact of PEG Linkers
The length and composition of the PEG linker have a profound impact on the physicochemical properties and biological activity of PROTACs and ADCs. The following tables summarize key quantitative data from various studies.
Impact of PEG Linker Length on PROTAC Physicochemical Properties and Efficacy
The optimization of the PEG linker length is a critical step in PROTAC design, directly influencing its degradation efficiency, which is often measured by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[2][12]
| PROTAC Example | Target Protein | E3 Ligase Ligand | PEG Linker Length (n units) | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 Degrader | BRD4 | Pomalidomide | 2 | 831.9 | 3.5 | 174.5 | >5000 | ~60 | [9] |
| BRD4 Degrader | BRD4 | Pomalidomide | 4 | 919.0 | 2.8 | 193.0 | <500 | >90 | [9][10] |
| BTK Degrader | BTK | Thalidomide | 3 | - | - | - | 15 | >95 | [13] |
| BTK Degrader | BTK | Thalidomide | 5 | - | - | - | 5 | >95 | [13] |
| TBK1 Degrader | TBK1 | VHL | <12 atoms | - | - | - | No degradation | - | [10] |
| TBK1 Degrader | TBK1 | VHL | 21 atoms | - | - | - | 3 | 96 | [10] |
Data is illustrative and compiled from various sources in the literature. Absolute values are cell-line and assay dependent.
Impact of PEG Linker Length on ADC Pharmacokinetics and Stability
In ADCs, the length of the PEG linker can influence the drug-to-antibody ratio (DAR), stability in plasma, and overall pharmacokinetic profile. Longer PEG chains can shield the hydrophobic drug-linker, reducing clearance and improving exposure.[6][8]
| ADC Example | Payload | PEG Linker Length (n units) | Average DAR | Plasma Clearance (mL/day/kg) | In vivo Efficacy | Reference |
| Anti-CD30 ADC | MMAE | 0 | 8 | High | Suboptimal | [6] |
| Anti-CD30 ADC | MMAE | 4 | 8 | Moderate | Improved | [6] |
| Anti-CD30 ADC | MMAE | 8 | 8 | Low | Optimal | [6] |
| Anti-CD30 ADC | MMAE | 12 | 8 | Low | Optimal | [6] |
| Anti-CD30 ADC | MMAE | 24 | 8 | Low | Optimal | [6] |
Data is illustrative and compiled from various sources in the literature. Absolute values are model and payload dependent.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and the experimental steps involved in PROTAC and ADC development is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate these key aspects.
Signaling Pathways
Caption: PROTAC-mediated protein degradation pathway.
Caption: Mechanism of action for an Antibody-Drug Conjugate.
Experimental Workflows
Caption: A typical workflow for the design and evaluation of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ADC Plasma Stability Assay [iqbiosciences.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bromoacetamido-PEG3-NH-Boc: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromoacetamido-PEG3-NH-Boc, a heterobifunctional linker integral to the advancement of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates its role in the PROTAC workflow.
Core Compound Specifications
CAS Number: 1421933-39-2[1][2][3][4]
Molecular Formula: C15H29BrN2O6[1][2][3][4]
Physicochemical and Handling Data
The following table summarizes the key quantitative and handling information for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 413.30 g/mol | [1][2] |
| Appearance | Liquid | [4] |
| Color | Light yellow to yellow | |
| Purity | ≥95% - ≥98.0% | [1][3] |
| Solubility | DMF: 10 mg/ml; Ethanol: 10 mg/ml | [4] |
| Storage (Pure Form) | -20°C for 3 years; 4°C for 2 years | [1][2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2] |
| Shipping | Room temperature in the continental US; may vary elsewhere | [1][4] |
Application in PROTAC Synthesis: An Experimental Workflow
This compound serves as a polyethylene (B3416737) glycol (PEG)-based linker in the modular synthesis of PROTACs. Its two reactive ends allow for the conjugation of a target protein ligand and an E3 ubiquitin ligase ligand. The bromoacetamido group readily reacts with nucleophiles such as thiols (e.g., cysteine residues) or amines (e.g., lysine (B10760008) residues), while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent amide bond formation.
Below is a diagram illustrating the general workflow for utilizing this compound in the synthesis of a PROTAC.
Detailed Experimental Protocols
The following are representative protocols for the key steps in utilizing this compound for bioconjugation. Researchers should adapt these methods to their specific molecules and experimental conditions.
Protocol 1: Boc Deprotection of this compound
This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected linker (as a TFA salt) can be used directly in the next step or neutralized by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.
Protocol 2: Amide Bond Formation with a Carboxylic Acid-Containing Molecule
This protocol describes the conjugation of the deprotected primary amine to a molecule containing a carboxylic acid.
Materials:
-
Deprotected Bromoacetamido-PEG3-amine (from Protocol 1)
-
Carboxylic acid-functionalized molecule (e.g., a target protein ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid-functionalized molecule (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vessel, dissolve the deprotected Bromoacetamido-PEG3-amine (1.1 equivalents) in anhydrous DMF.
-
Add the solution of the deprotected linker to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired conjugate.
PROTAC-Mediated Protein Degradation Pathway
The final synthesized PROTAC, containing the this compound linker, facilitates the degradation of a target protein through the ubiquitin-proteasome system.
This guide serves as a foundational resource for the application of this compound in contemporary drug discovery and chemical biology. For specific applications, further optimization of the described protocols may be necessary.
References
An In-depth Technical Guide to Bromoacetamido-PEG3-NH-Boc for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution.[1] These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule is composed of three key elements: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5]
The linker is a critical determinant of a PROTAC's efficacy, influencing not only the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) but also the molecule's overall physicochemical properties, such as solubility and cell permeability.[5] Among the various linker classes, those based on polyethylene (B3416737) glycol (PEG) are frequently employed to enhance hydrophilicity and provide conformational flexibility.[6]
This technical guide focuses on Bromoacetamido-PEG3-NH-Boc , a versatile, PEG-based bifunctional linker designed for PROTAC synthesis. We will provide an in-depth overview of its chemical properties, detailed experimental protocols for its application in PROTAC assembly, and methodologies for evaluating the resulting protein degraders.
Core Concepts: The Role of this compound in PROTACs
This compound is a PROTAC linker featuring two distinct reactive ends separated by a 3-unit PEG chain. This structure provides a strategic advantage for the sequential and controlled synthesis of PROTACs.
-
Bromoacetamide Group: This functional group serves as a reactive handle, primarily for conjugation to the POI ligand. It is an electrophile that reacts efficiently with nucleophiles, most notably the thiol group of cysteine residues on a protein or a ligand.[7] This allows for the covalent attachment of the linker to a cysteine-binding warhead.
-
Boc-Protected Amine: The other end of the linker features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a stable protecting group that can be selectively removed under acidic conditions to reveal the free amine.[8][9] This amine can then be coupled to a carboxylic acid on an E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon or VH032 for VHL) via standard amide bond formation.[10]
-
PEG3 Spacer: The three-unit polyethylene glycol chain imparts hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecule.[11] It also provides flexibility, which is crucial for allowing the POI and E3 ligase to adopt a productive orientation for efficient ubiquitin transfer within the ternary complex.[5]
Physicochemical Properties
The properties of the this compound linker are summarized below.
| Property | Value | Reference |
| Chemical Name | tert-butyl N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | [12] |
| Molecular Formula | C15H29BrN2O6 | [12] |
| Molecular Weight | 413.30 g/mol | [12] |
| CAS Number | 1421933-39-2 | [12] |
| Appearance | Liquid | [13] |
| Solubility | Soluble in DMF and Ethanol (10 mg/ml) | [13] |
| Storage | Store at -20°C for long-term stability | [3] |
PROTAC Synthesis and Evaluation Workflow
The development of a novel PROTAC using this compound follows a structured workflow, from chemical synthesis to biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 12. Bromoacetamido-PEG3-Boc-amine | C15H29BrN2O6 | CID 77078467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
The Crucial Role of Heterobifunctional Linkers in Advancing Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical biology and drug development, the ability to selectively connect two distinct molecular entities is paramount. Heterobifunctional linkers have emerged as indispensable tools, enabling the precise conjugation of biomolecules to create novel therapeutics and research probes. This guide provides a comprehensive overview of the core principles of heterobifunctional linkers, their applications, quantitative data on their properties, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Concepts of Heterobifunctional Linkers
Heterobifunctional linkers are chemical reagents that possess two different reactive groups, allowing for the sequential and controlled covalent bonding of two distinct molecules.[1][2] This intrinsic asymmetry is a key advantage over their homobifunctional counterparts, as it minimizes the formation of undesirable homodimers and allows for more precise control over the final conjugate's stoichiometry and spatial orientation.[2]
The general structure of a heterobifunctional linker consists of three main components:
-
Two distinct reactive ends: These are chosen for their specific reactivity towards different functional groups on the target biomolecules, such as primary amines (e.g., on lysine (B10760008) residues) or sulfhydryl groups (e.g., on cysteine residues).[2] Common reactive pairings include N-hydroxysuccinimide (NHS) esters for amines and maleimides for sulfhydryls.[2]
-
A spacer arm: This connects the two reactive ends and its length, composition, and flexibility are critical determinants of the final conjugate's properties.[2] Spacer arms can be composed of alkyl chains, polyethylene (B3416737) glycol (PEG) units, or more rigid structures like cyclohexane (B81311) rings.[3][4]
-
Cleavable or non-cleavable nature: Linkers can be designed to be stable (non-cleavable) or to be cleaved under specific physiological conditions (e.g., in the acidic environment of a lysosome or by specific enzymes).[5] This feature is crucial for applications like antibody-drug conjugates (ADCs) where the release of a cytotoxic payload at the target site is required.[5]
Applications in Chemical Biology
Heterobifunctional linkers are the cornerstone of two revolutionary therapeutic modalities: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[6][7] A PROTAC consists of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[8][9]
The linker in a PROTAC is not merely a passive tether; its length and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and ultimately determine the efficacy of protein degradation.[4][10]
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[11] A heterobifunctional linker is used to attach the cytotoxic payload to the antibody.[11] The linker must be stable in systemic circulation to prevent premature release of the toxic payload, which could lead to off-target toxicity.[5] Upon binding to the target antigen on a cancer cell and subsequent internalization, the linker is designed to be cleaved, releasing the payload and inducing cell death.[11]
Quantitative Data on Linker Properties
The rational design of heterobifunctional linkers relies on understanding the quantitative relationship between their physicochemical properties and the biological activity of the resulting conjugate.
Impact of Linker Length on PROTAC Efficacy
The length of the linker is a critical parameter in PROTAC design, directly influencing the efficiency of target protein degradation, often quantified by the DC50 value (the concentration of PROTAC required to degrade 50% of the target protein).
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Reference |
| BRD4 | VHL | PEG | 12 | >1000 | [10] |
| BRD4 | VHL | PEG | 16 | 18 | [12] |
| BRD4 | VHL | PEG | 20 | 4.7 | [12] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | [10] |
| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | [10] |
| PI3K/mTOR | VHL | PEG/Alkyl | Varied | Potency varied | [13] |
Table 1: Influence of linker length on PROTAC degradation efficiency (DC50). This table summarizes data from various studies showing how the number of atoms in the linker affects the potency of protein degradation.
Impact of PEG Linker Length on ADC Stability and Efficacy
In ADCs, the length of the linker, particularly PEG linkers, can significantly impact the conjugate's stability in circulation (pharmacokinetics) and its cytotoxic efficacy.
| ADC Construct | PEG Chain Length | Half-life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) | Reference |
| ZHER2-SMCC-MMAE | None | 1 | 1 | [14][15] |
| ZHER2-PEG4K-MMAE | 4 kDa | 2.5 | 4.5 | [14][15] |
| ZHER2-PEG10K-MMAE | 10 kDa | 11.2 | 22 | [14][15] |
Table 2: Effect of PEG linker length on ADC properties. This table illustrates how increasing the length of the PEG linker in an affibody-drug conjugate can extend its circulatory half-life, albeit with a corresponding decrease in in vitro cytotoxicity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of heterobifunctional linkers.
Protocol for SMCC Conjugation (Amine to Sulfhydryl)
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used non-cleavable linker that reacts with primary amines and sulfhydryl groups.[3]
Materials:
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC (or the water-soluble Sulfo-SMCC)
-
Anhydrous DMSO or DMF (for SMCC) or water (for Sulfo-SMCC)
-
Sulfhydryl-containing molecule (e.g., payload, peptide)
-
Desalting column
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare the amine-containing protein at a concentration of 1-5 mg/mL in the conjugation buffer.[16]
-
SMCC Activation:
-
Removal of Excess Crosslinker:
-
Remove unreacted SMCC using a desalting column equilibrated with conjugation buffer.[16]
-
-
Conjugation to Sulfhydryl-Containing Molecule:
-
Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein. The optimal molar ratio should be determined empirically.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[3]
-
-
Quenching (Optional):
-
To quench any unreacted maleimide (B117702) groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.[3]
-
-
Purification:
-
Purify the final conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess unconjugated molecules and quenching reagents.[17]
-
Protocol for Synthesis of a Heterobifunctional Linker (NHS Ester and Maleimide)
This protocol describes a general two-step synthesis for a linker containing an NHS ester and a maleimide group.
Stage 1: Synthesis of N-Maleimidopropionic Acid NHS Ester [18]
-
React maleic anhydride (B1165640) with β-alanine to form a di-acid intermediate.
-
This intermediate is not isolated but is cyclized upon treatment with N-hydroxysuccinimide (NHS) and an activating agent to yield N-maleimidopropionic acid NHS ester.
Stage 2: Coupling with a Spacer [18]
-
The N-maleimidopropionic acid NHS ester is then coupled with a molecule containing a primary amine and a carboxylic acid, such as 6-aminohexanoic acid, to introduce the spacer arm.
-
The resulting product is then treated with an activating agent and NHS to form the final heterobifunctional linker with a maleimide group at one end and an NHS ester at the other.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to heterobifunctional linkers.
Caption: PROTAC-induced protein degradation pathway.
Caption: ADC internalization and payload release mechanism.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. chempep.com [chempep.com]
- 7. biopharma.co.uk [biopharma.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. proteochem.com [proteochem.com]
- 17. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. WO2011023680A2 - Processes for the synthesis and purification of heterobifunctional cross-linkers - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Cysteine-Specific Conjugation using Bromoacetamido-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern biopharmaceutical development, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and precisely labeled proteins for diagnostic applications. Targeting cysteine residues for conjugation offers a high degree of specificity due to the unique reactivity of the thiol side chain. This document provides a detailed protocol for the conjugation of Bromoacetamido-PEG3-NH-Boc to free cysteine residues on a protein.
The bromoacetamide moiety reacts with the sulfhydryl group of cysteine via an alkylation reaction, forming a stable, irreversible thioether bond.[1][] This linkage is more stable than the thiosuccinimide ether bond formed from maleimide-based conjugation, which can be susceptible to a retro-Michael reaction.[][3] The reaction with bromoacetyl groups is chemoselective for thiols at a pH of 8.0 or higher.[1][4] The PEG3 linker enhances the solubility of the conjugate in aqueous media, and the Boc (tert-butyloxycarbonyl) protecting group offers a latent amine functionality that can be deprotected under acidic conditions for subsequent modifications.[5][6]
This application note will cover the essential steps for successful conjugation, including protein reduction, the conjugation reaction, and purification of the final product, as well as methods for characterization.
Experimental Workflow
The overall process for conjugating this compound to a cysteine-containing protein can be summarized in the following workflow:
References
- 1. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
Application Note: A Step-by-Step Guide for the Boc Deprotection of PEGylated Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex molecules like peptides and PEGylated compounds for drug delivery.[1][2][3][4] Its popularity stems from its stability under various conditions and its clean, acid-labile removal.[2][5] PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, enhances the pharmacokinetic properties of therapeutic agents, such as increasing their circulating half-life and improving solubility.[6][7]
This application note provides a detailed, step-by-step guide for the efficient removal of the Boc protecting group from PEGylated compounds, a critical step in the synthesis of bioconjugates and other advanced drug delivery systems. It covers the reaction protocol, methods for monitoring progress, purification strategies, and troubleshooting common issues.
Principle of Boc Deprotection
The Boc group is removed under acidic conditions through a mechanism known as acidolysis.[8] A strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate.[3][5] This initiates the cleavage of the tert-butyl group as a stable tert-butyl cation, which subsequently can form isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to release the free amine and carbon dioxide.[3][5]
Materials and Reagents
-
Starting Material: Boc-protected PEGylated compound
-
Reagents:
-
Dichloromethane (B109758) (DCM), anhydrous[1][8]
-
Triisopropylsilane (B1312306) (TIS) (optional scavenger)[1][8]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1][8]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[1]
-
Diethyl ether (for precipitation)[8]
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Chromatography supplies (TLC plates, columns, etc.)
-
Analytical instruments (LC-MS, NMR)
-
Experimental Protocols
The overall experimental process involves the deprotection reaction, work-up to isolate the product, and subsequent purification.
This protocol describes the standard procedure using TFA in DCM.[1][8]
-
Dissolution: Dissolve the Boc-protected PEGylated compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.2 M.[8]
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.[1]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[1][8]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[1][8]
-
Monitoring: Monitor the reaction progress until the starting material is fully consumed (typically 1-2 hours) using an appropriate analytical method (see Protocol 4.2).[1][8]
-
Work-up and Isolation:
-
Evaporation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][8] To remove residual TFA, co-evaporate the residue with toluene (B28343) (repeat 2-3 times).[8] The resulting product is typically the TFA salt of the deprotected amine.
-
Neutralization (Optional): If the free amine is required and the product is organic-soluble, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, and then brine.[1][8] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
-
Precipitation (Alternative): The deprotected PEG-amine salt can sometimes be precipitated by adding a non-polar solvent like cold diethyl ether to the concentrated reaction mixture.[8]
-
Regularly monitoring the reaction is crucial to determine the point of completion and prevent potential degradation from prolonged exposure to acid.
-
Thin-Layer Chromatography (TLC): TLC is a rapid method to qualitatively track the reaction.[8]
-
Spot a small aliquot of the reaction mixture on a TLC plate alongside the starting material.
-
Elute with an appropriate solvent system (e.g., DCM/Methanol).
-
The deprotected amine product is more polar and will typically have a lower Rf value than the Boc-protected starting material.[8]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of reaction completion and purity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the Boc group's characteristic signal.[8]
-
The tert-butyl protons of the Boc group appear as a prominent singlet at approximately 1.4 ppm.[8]
-
The reaction is complete when this signal is no longer observed.
-
The choice of purification method depends on the properties of the final PEGylated compound.
-
Size-Exclusion Chromatography (SEC): This technique is effective for separating the PEGylated product from smaller molecular weight impurities and unreacted reagents.[10][] It is particularly useful for removing hydrolyzed PEG fragments.[]
-
Ion-Exchange Chromatography (IEX): IEX is a powerful method for purifying PEGylated proteins and other charged compounds.[6][7][10] It separates molecules based on differences in surface charge. Since PEGylation can shield charges on the protein surface, IEX can effectively separate species with different degrees of PEGylation.[10][] Cation-exchange chromatography is commonly used.[6][12]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can be a useful supplementary tool to IEX for achieving high purity.[7][]
Data Presentation: Reaction Conditions and Monitoring
The following tables summarize key quantitative and qualitative data for planning and executing the deprotection reaction.
Table 1: Comparative Analysis of Acidic Conditions for Boc Deprotection
| Reagent/Solvent | Concentration | Typical Time | Temperature | Notes | Purity Outcome |
|---|---|---|---|---|---|
| TFA / DCM | 20-50% (v/v) | 1-2 hours | 0°C to RT | Most common method; efficient and reliable.[1][8] | Generally high purity.[1] |
| TFA / DCM | 50-55% (v/v) | 5-30 min | RT | Often used in solid-phase peptide synthesis; can be faster.[1][13][14] | Can result in higher purity than 100% TFA due to better resin swelling.[14] |
| 4M HCl in 1,4-Dioxane | 4 M | 1-4 hours | RT | An alternative to TFA; useful if TFA is incompatible with the substrate.[8][13] | Effective, comparable results to TFA/DCM.[13] |
| Oxalyl Chloride / Methanol | 3 equivalents | 1-4 hours | RT | A milder, non-TFA alternative for sensitive substrates.[2] | High yields reported for various substrates.[2] |
Table 2: Summary of Analytical Methods for Reaction Monitoring
| Method | Principle | Key Observation for Completion | Advantages | Limitations |
|---|---|---|---|---|
| TLC | Separation by polarity | Disappearance of starting material spot and appearance of a new, lower Rf product spot.[8] | Fast, simple, inexpensive. | Qualitative only; may not resolve closely related species. |
| LC-MS | Separation by chromatography coupled with mass detection | Disappearance of the mass peak for the Boc-protected starting material and appearance of the product mass peak.[8] | Highly accurate, quantitative, provides mass confirmation.[8] | Requires specialized equipment; slower than TLC. |
| ¹H NMR | Nuclear magnetic resonance spectroscopy | Disappearance of the singlet signal for the Boc group's tert-butyl protons at ~1.4 ppm.[8] | Provides structural information; definitive confirmation of Boc removal.[8] | Requires high sample concentration; not suitable for real-time monitoring. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient acid strength or concentration.[8]- Inadequate reaction time or temperature.[8]- Steric hindrance from the PEG chain.[8]- Poor solubility of the substrate.[8] | - Increase the concentration of TFA (e.g., from 20% to 50%).[8]- Extend the reaction time and continue to monitor.[8]- Consider a stronger acid system like 4M HCl in dioxane.[8] |
| Side Product Formation | - Alkylation of nucleophilic sites (e.g., Trp, Met) by the released t-butyl cation.[9] | - Add a scavenger like triisopropylsilane (TIS) or thioanisole (B89551) to the reaction mixture.[1][8][9] |
| Difficulty Removing TFA | - TFA has a relatively high boiling point (72.4°C) and forms azeotropes. | - Co-evaporate the residue with a higher boiling point solvent like toluene multiple times under reduced pressure.[1][8] |
| Low Yield After Purification | - Product loss during aqueous work-up (if the product is water-soluble).- Inefficient precipitation. | - For water-soluble products, avoid aqueous washes and consider purification by ion-exchange chromatography or SEC.[8][10]- Optimize the precipitation solvent and conditions (e.g., temperature, volume). |
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromoacetamido-PEG3-NH-Boc in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Bromoacetamido-PEG3-NH-Boc is a heterobifunctional linker that offers several advantages in ADC development. The bromoacetamide group facilitates a stable, covalent thioether bond with cysteine residues on the antibody, while the Boc-protected amine allows for a controlled, sequential conjugation of the cytotoxic payload. The integrated polyethylene (B3416737) glycol (PEG3) spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of ADCs.
Key Applications
-
Cysteine-Specific Conjugation: The bromoacetamide moiety reacts specifically with the thiol groups of cysteine residues, which can be made available through the reduction of interchain disulfide bonds in the antibody's hinge region. This allows for a degree of control over the conjugation site and the resulting drug-to-antibody ratio (DAR).
-
Enhanced Pharmacokinetics: The hydrophilic PEG3 spacer can improve the pharmacokinetic profile of the ADC by increasing its hydrodynamic size, which reduces renal clearance and extends its half-life in circulation.[4][5]
-
Improved Solubility and Stability: The PEG linker can help to mitigate the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the overall stability and manufacturability of the ADC.[1][6]
-
Controlled Drug Loading: The Boc-protected amine enables a two-step conjugation strategy. The payload is first attached to the linker, and after purification, the drug-linker complex is conjugated to the antibody. This allows for better control over the final product and simplifies purification.
Data Presentation
The following tables provide illustrative quantitative data for ADCs developed using PEGylated linkers with cysteine-conjugation chemistry. While specific data for this compound is not publicly available, these values represent typical results obtained in ADC development and can serve as a benchmark for experimental design.
Table 1: Drug-to-Antibody Ratio (DAR) Determination
| Analytical Method | Information Provided | Typical Resolution | Sample Requirement | Throughput |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR and distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4) | High | Low (µg) | Medium |
| Reversed-Phase HPLC (RP-HPLC) | Average DAR and distribution of drug-loaded light and heavy chains | Very High | Low (µg) | Medium |
| Mass Spectrometry (MS) | Precise mass of ADC species, confirming DAR and identifying modifications | Highest | Low (µg) | Low |
| UV-Vis Spectroscopy | Average DAR only | Low | Medium (mg) | High |
Table 2: Illustrative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | ADC Construct (Illustrative) | IC₅₀ (nM) |
| BT-474 | High | Anti-HER2-PEG-Payload | 0.5 - 5 |
| SK-BR-3 | High | Anti-HER2-PEG-Payload | 1 - 10 |
| MDA-MB-231 | Low/Negative | Anti-HER2-PEG-Payload | >1000 |
| MCF-7 | Low/Negative | Anti-HER2-PEG-Payload | >1000 |
IC₅₀ values are highly dependent on the payload, antibody, and cell line.
Table 3: Illustrative Pharmacokinetic Parameters in a Murine Model
| ADC Construct (Illustrative) | Half-life (t₁/₂) (hours) | Area Under the Curve (AUC) (µg·h/mL) | Clearance (CL) (mL/h/kg) |
| Naked Antibody | 250 - 350 | 15000 - 20000 | 0.2 - 0.4 |
| ADC with Hydrophobic Linker | 100 - 150 | 5000 - 8000 | 0.8 - 1.5 |
| ADC with PEGylated Linker | 180 - 250 | 10000 - 15000 | 0.4 - 0.7 |
Pharmacokinetic parameters can vary significantly based on the antibody, payload, linker, and animal model.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of an ADC using this compound.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine, which is then ready for conjugation to a payload.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10-20 mg/mL).
-
Add an equal volume of TFA to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralize the residue by adding saturated NaHCO₃ solution until the pH is basic.
-
Extract the deprotected linker with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected linker.
Protocol 2: Conjugation of a Carboxylic Acid-Containing Payload to the Deprotected Linker
This protocol details the formation of an amide bond between the free amine of the deprotected linker and a carboxylic acid group on the cytotoxic payload.
Materials:
-
Deprotected Bromoacetamido-PEG3-NH₂
-
Carboxylic acid-containing payload
-
Anhydrous Dimethylformamide (DMF)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the carboxylic acid-containing payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester. If using HATU, dissolve the payload and HATU (1.2 equivalents) in DMF and add DIPEA (2 equivalents), stirring for 15 minutes.
-
In a separate flask, dissolve the deprotected linker (1 equivalent) in anhydrous DMF.
-
Add the activated payload solution to the linker solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate by preparative reverse-phase HPLC.
Protocol 3: Antibody Reduction and Conjugation
This protocol describes the reduction of the antibody's interchain disulfide bonds followed by conjugation with the bromoacetamido-activated drug-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Drug-linker conjugate from Protocol 2
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
-
Purification of Reduced Antibody (Optional but Recommended):
-
Remove excess TCEP using a desalting column or SEC, eluting with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
-
Conjugation:
-
Dissolve the drug-linker conjugate in a minimal amount of anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
Add the drug-linker stock solution to the reduced antibody solution at a molar ratio of 5-10 moles of linker per mole of antibody. The final concentration of DMSO in the reaction mixture should be below 10%.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching (Optional):
-
To cap any unreacted thiol groups, add a 20-fold molar excess of N-acetyl-L-cysteine and incubate for 30 minutes.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using an SEC column equilibrated with a formulation buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the drug-to-antibody ratio (DAR) using techniques such as HIC, RP-HPLC, or MS.
-
Assess the purity and aggregation state of the ADC by SEC.
-
Visualization of Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes in ADC development and function.
Caption: Experimental workflow for ADC synthesis.
Caption: General mechanism of action for an ADC.
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [research.unipd.it]
Application Notes and Protocols for Labeling Peptides with Bromoacetamido-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the covalent labeling of peptides with Bromoacetamido-PEG3-NH-Boc. This reagent is a valuable tool for introducing a PEGylated linker with a protected amine functionality onto peptides, enabling further conjugation or modification. The bromoacetamide group specifically reacts with the thiol group of cysteine residues to form a stable thioether bond.
Reaction Principle
The labeling reaction involves a nucleophilic substitution where the deprotonated thiol (thiolate) of a cysteine residue attacks the carbon atom of the bromoacetyl group, displacing the bromide ion. This results in the formation of a stable carbon-sulfur (thioether) bond. The reaction is highly specific for cysteine residues under controlled pH conditions.
Key Reaction Parameters
The efficiency of the labeling reaction is influenced by several critical parameters, including pH, the molar ratio of reactants, temperature, and reaction time. Optimization of these parameters is crucial for achieving high labeling efficiency and minimizing side reactions.
Data Summary of Reaction Conditions
The following table summarizes the typical reaction conditions and their impact on the labeling efficiency of peptides with bromoacetamide reagents. While specific data for this compound is limited in publicly available literature, the data presented below is based on the well-established reactivity of bromoacetamide with cysteine-containing peptides and provides a strong starting point for optimization.
| Parameter | Recommended Range | Typical Condition | Expected Outcome |
| pH | 7.0 - 9.0 | 8.0 | Higher pH deprotonates the thiol group of cysteine (pKa ~8.5), increasing its nucleophilicity and reaction rate. At pH > 9.0, the risk of side reactions with other nucleophilic residues like lysine (B10760008) increases. |
| Molar Ratio (Reagent:Peptide) | 5:1 to 50:1 | 20:1 | A molar excess of the labeling reagent drives the reaction to completion. The optimal ratio depends on the peptide concentration and the number of cysteine residues. |
| Temperature (°C) | 4 - 37 | 25 (Room Temperature) | The reaction can be performed at room temperature for convenience. Lower temperatures (4°C) can be used for longer incubation times to minimize potential degradation of sensitive peptides. |
| Reaction Time | 30 min - 24 h | 2 hours | The reaction is typically complete within a few hours at room temperature. The progress can be monitored by HPLC to determine the optimal time. |
| Peptide Concentration | 0.1 - 10 mg/mL | 1 mg/mL | Higher peptide concentrations can increase the reaction rate but may also lead to aggregation. The optimal concentration is peptide-dependent. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Cysteine-Containing Peptide
This protocol provides a step-by-step guide for the labeling of a peptide containing a single cysteine residue with this compound.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching Solution: 1 M 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT) in water
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., RP-HPLC with a C18 column)
-
Mass spectrometer for analysis
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1 mg/mL. If the peptide has disulfide bonds, it must be reduced prior to labeling using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and purified.
-
Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: Add the desired molar excess of the this compound stock solution to the peptide solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle agitation. Protect the reaction from light if the peptide or linker is light-sensitive.
-
Quenching the Reaction: To stop the reaction, add a quenching solution (e.g., 2-mercaptoethanol to a final concentration of 10-20 mM) to react with any unreacted bromoacetamide reagent. Incubate for an additional 30 minutes at room temperature.
-
Purification: Purify the labeled peptide from excess reagent and unreacted peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) is commonly used for elution.
-
Analysis and Characterization: Collect the fractions containing the labeled peptide and confirm the molecular weight of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The purity of the labeled peptide can be assessed by analytical RP-HPLC.[1]
Protocol 2: Monitoring Reaction Progress by HPLC
To optimize the reaction time, it is recommended to monitor the progress of the conjugation.
Procedure:
-
Set up the labeling reaction as described in Protocol 1.
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding the quenching solution.
-
Analyze the quenched aliquot by RP-HPLC.
-
Monitor the decrease in the peak corresponding to the unlabeled peptide and the increase in the peak corresponding to the labeled peptide over time. The reaction is complete when the peak area of the unlabeled peptide no longer decreases.
Visualizations
Experimental Workflow for Peptide Labeling
Caption: Workflow for labeling a cysteine-containing peptide.
Signaling Pathway Application: Investigating GPCR-Ligand Interactions
PEGylated peptides are often used to improve the pharmacokinetic properties of peptide-based drugs, many of which target G-protein coupled receptors (GPCRs). A labeled peptide can be used to study ligand binding, receptor internalization, and downstream signaling.
Caption: GPCR signaling pathway activated by a peptide ligand.
References
Application Notes and Protocols: Purification of Bromoacetamido-PEG3-NH-Boc Conjugates
Introduction
Bromoacetamido-PEG3-NH-Boc is a heterobifunctional linker widely used in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] This linker contains three key components: a bromoacetamido group for covalent modification of thiol or amine residues, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility, and a Boc-protected amine for subsequent conjugation after deprotection.[4][5]
Achieving high purity of the this compound linker is critical for successful and reproducible downstream conjugation reactions. Impurities, such as unreacted starting materials or side-products, can lead to low yields, complex product mixtures, and challenges in the characterization of the final bioconjugate. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques.
Purification Strategies Overview
The purification of this compound typically involves separating the target molecule from non-polar and highly polar impurities. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The most common and effective techniques are Flash Column Chromatography and Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A preliminary liquid-liquid extraction can also be beneficial for removing bulk impurities.
A general workflow for the purification process is outlined below.
References
Application Notes and Protocols for the Characterization of Bromoacetamido-PEG3-NH-Boc Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent modification of proteins with linker molecules is a cornerstone of modern biopharmaceutical development, enabling the creation of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The Bromoacetamido-PEG3-NH-Boc linker is a heterobifunctional reagent designed for such applications. Its bromoacetamido group allows for covalent attachment to thiol groups of cysteine residues, while the Boc-protected amine provides a latent functional group for subsequent conjugation after a deprotection step.
Robust analytical characterization is critical to ensure the quality, consistency, and efficacy of the resulting bioconjugate. This document provides detailed protocols and application notes for a suite of analytical methods to characterize proteins labeled with this compound at various stages of the conjugation and deprotection process.
Overall Experimental Workflow
The general workflow for labeling and characterizing a protein with this compound involves several key stages. Initially, the target protein is reacted with the labeling reagent. The resulting Boc-protected conjugate is then purified and extensively characterized to confirm successful labeling and assess purity. Following characterization, the Boc protecting group is removed to expose a primary amine, which is then ready for subsequent conjugation steps.
Figure 1: Overall workflow for protein labeling and characterization.
Key Analytical Techniques & Data Summary
A multi-faceted analytical approach is required to fully characterize the labeled protein. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary techniques employed. The following table summarizes the expected outcomes from each method when analyzing the native (unlabeled) protein, the Boc-protected conjugate, and the final deprotected protein.
| Analytical Method | Analyte | Parameter Measured | Expected Result | Purpose |
| RP-HPLC | Native Protein | Retention Time (t_R) | Baseline t_R | Reference |
| Boc-Labeled Protein | Retention Time (t_R) | Increased t_R vs. Native | Confirm successful labeling; Assess purity | |
| Deprotected Protein | Retention Time (t_R) | Slightly decreased t_R vs. Boc-Labeled | Confirm Boc removal | |
| SEC-HPLC | Native Protein | Elution Volume (V_e) | Baseline V_e | Assess aggregation state |
| Labeled Protein | Elution Volume (V_e) | Similar V_e to Native | Monitor for aggregation post-labeling | |
| Intact Mass (ESI-MS) | Native Protein | Molecular Weight (MW) | Expected MW | Reference |
| Boc-Labeled Protein | Molecular Weight (MW) | MW_Native + 412.3 Da | Confirm covalent modification | |
| Deprotected Protein | Molecular Weight (MW) | MW_Boc-Labeled - 100.1 Da | Confirm Boc removal | |
| Peptide Mapping (LC-MS/MS) | Labeled Protein | Mass of Tryptic Peptides | Mass shift of +312.2 Da on a specific peptide | Identify site of modification |
| HIC | Native Protein | Retention Time (t_R) | Baseline t_R | Reference for surface hydrophobicity |
| Labeled Protein | Retention Time (t_R) | Increased t_R vs. Native | Characterize change in hydrophobicity |
Note: Mass additions are calculated based on the molecular weight of this compound (C15H29BrN2O6, MW ≈ 413.3) and the loss of HBr during alkylation, resulting in an addition of approximately 332.3 Da for the initial labeling. For simplicity in this table, the mass of the entire linker minus HBr is considered. The Boc group (C5H9O2) has a mass of 101.1 Da, and its removal as isobutylene (B52900) and CO2 results in a mass loss of 100.1 Da from the protected amine.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
This method separates proteins based on hydrophobicity. The addition of the this compound linker increases the hydrophobicity of the protein, leading to a longer retention time on the column.
1.1. Materials:
-
HPLC System: With UV detector (214 nm and 280 nm).
-
Column: C4 Reversed-Phase, 300 Å pore size, 3.5 µm particle size (e.g., 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample: Protein samples (native, labeled, deprotected) at 1 mg/mL in water or a suitable buffer.
1.2. Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Inject 10-20 µg of the protein sample.
-
Elute the protein using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 214 nm and 280 nm.
-
Calculate the purity by integrating the peak area of the main peak relative to the total peak area.
1.3. Expected Quantitative Data:
| Sample | Retention Time (min) | Purity (%) |
| Native Protein | 15.2 | >98% |
| Boc-Labeled Protein | 17.5 | >95% |
| Deprotected Protein | 17.1 | >95% |
Protocol 2: Size-Exclusion HPLC (SEC-HPLC) for Aggregation Analysis
SEC separates molecules based on their hydrodynamic radius. It is used to detect and quantify aggregates that may have formed during the labeling or deprotection steps.
2.1. Materials:
-
HPLC System: With UV detector (280 nm).
-
Column: SEC column suitable for the molecular weight of the target protein (e.g., 300 Å pore size).
-
Mobile Phase: Isocratic mobile phase, e.g., 150 mM Sodium Phosphate, pH 7.0.[1]
-
Sample: Protein samples at 1 mg/mL.
2.2. Method:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes at a flow rate of 0.5 mL/min until a stable baseline is achieved.[1]
-
Inject 20-50 µg of the protein sample.
-
Run the analysis isocratically for a sufficient time to elute the monomer and any potential aggregates or fragments.
-
Monitor absorbance at 280 nm.
-
Quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).
2.3. Expected Quantitative Data:
| Sample | Monomer (%) | Aggregate (%) |
| Native Protein | 99.5 | 0.5 |
| Labeled Protein | 99.2 | 0.8 |
Protocol 3: Intact Mass Analysis by ESI-MS
This is the most direct method to confirm the successful covalent attachment of the linker to the protein by measuring the precise mass of the intact protein.
3.1. Materials:
-
LC-MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.[2]
-
Column: C4 Reversed-Phase, short column for desalting (e.g., 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample: Protein samples at 0.1-0.5 mg/mL.
3.2. Method:
-
Equilibrate the column.
-
Inject 1-5 µg of the protein sample.
-
Elute the protein with a rapid gradient to desalt the sample before it enters the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a mass range appropriate for the expected charge states of the protein.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.
3.3. Expected Quantitative Data:
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Native Protein | 50,000.0 | 50,000.5 | - |
| Boc-Labeled Protein | 50,332.3 | 50,332.9 | +332.4 |
| Deprotected Protein | 50,232.2 | 50,232.7 | -100.2 (from Boc-labeled) |
Protocol 4: Peptide Mapping by LC-MS/MS to Identify Modification Site
Peptide mapping is a powerful technique to pinpoint the exact amino acid residue that has been modified.[3][4] It involves enzymatically digesting the protein into smaller peptides, which are then analyzed by LC-MS/MS.
Figure 2: Workflow for peptide mapping analysis.
4.1. Materials:
-
Reagents: Urea, Dithiothreitol (DTT), Iodoacetamide (IAM), Trypsin (MS-grade), Formic Acid.
-
LC-MS/MS System: High-resolution mass spectrometer capable of fragmentation (e.g., Orbitrap or Q-TOF).
-
Column: C18 Reversed-Phase column suitable for peptide separations.
4.2. Method:
-
Denaturation: Solubilize ~50 µg of the labeled protein in 8 M Urea.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Add IAM to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes. This step alkylates the free cysteines that were not labeled with the linker.
-
Digestion: Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Analysis: Acidify the sample with formic acid to stop the digestion. Inject an appropriate amount onto the C18 column and separate the peptides using a gradient. Analyze the eluting peptides by MS/MS.
-
Data Processing: Search the acquired MS/MS data against the protein sequence, specifying the mass of the Bromoacetamido-PEG3-NH (Boc-on) modification (+332.3 Da) as a variable modification on cysteine.
4.3. Expected Outcome: The database search will identify a specific tryptic peptide with a mass increase of 332.3 Da. The MS/MS fragmentation pattern of this peptide will confirm its sequence and pinpoint the modified cysteine residue.
Protocol 5: Boc Group Deprotection
This protocol removes the tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine, ready for subsequent conjugation reactions.
5.1. Materials:
-
Reagents: Anhydrous Dichloromethane (DCM), Trifluoroacetic Acid (TFA), cold Diethyl Ether.[5]
-
Sample: Lyophilized Boc-labeled protein.
5.2. Method:
-
Resuspend the lyophilized Boc-labeled protein in a solution of 50% TFA in DCM.
-
Incubate at room temperature for 30-60 minutes. Monitor the reaction for completeness if possible.
-
Remove the TFA and DCM under a stream of nitrogen.
-
Precipitate the deprotected protein by adding an excess of cold diethyl ether.
-
Pellet the protein by centrifugation and wash the pellet with cold diethyl ether to remove residual TFA.
-
Air-dry the pellet and resuspend in a suitable buffer (e.g., PBS pH 7.4).
Logical Relationship Diagram
The choice of analytical technique is logically dependent on the information required at each stage of the process. This diagram illustrates the relationship between the experimental stage and the questions being answered by the analytical methods.
Figure 3: Relationship between experimental stage and analytical method.
References
- 1. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes: Utilizing Bromoacetamido-PEG3-NH-Boc for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG3-NH-Boc is a versatile, heterobifunctional linker molecule designed for advanced applications in chemical biology and drug discovery, particularly in the development of targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs). This linker features three key components:
-
A bromoacetamido group , which acts as a reactive "warhead" capable of forming a stable, covalent bond with nucleophilic residues (e.g., cysteine) on a target protein.
-
A hydrophilic polyethylene glycol (PEG3) spacer, which enhances solubility and provides optimal length for bridging two proteins.
-
A Boc-protected amine (NH-Boc) , which allows for the controlled, sequential conjugation of a second molecule, such as an E3 ligase ligand, after a simple deprotection step.
These application notes provide a comprehensive guide to the use of this compound in the synthesis of covalent PROTACs and their subsequent evaluation in cell-based assays, with a focus on the degradation of the epigenetic reader protein BRD4.
Key Applications
The primary application of this compound is in the construction of covalent PROTACs. These molecules are designed to first covalently bind to a target protein and then recruit an E3 ubiquitin ligase to induce the target's degradation via the ubiquitin-proteasome system. This approach can offer advantages in terms of potency and duration of action compared to non-covalent degraders.
A key therapeutic target amenable to this approach is Bromodomain-containing protein 4 (BRD4), a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins. BRD4 is a critical regulator of oncogenes such as c-Myc, and its degradation has shown significant therapeutic potential in various cancers.[1][2]
Signaling Pathway: BRD4 and c-Myc Regulation
BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of target genes, including the proto-oncogene c-Myc.[1] By inducing the degradation of BRD4, a PROTAC can effectively shut down this signaling axis, leading to decreased c-Myc levels and subsequent inhibition of cancer cell proliferation.
Data Presentation: Efficacy of BRD4-Targeting PROTACs
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation observed). The following table summarizes reported data for various BRD4-targeting PROTACs in different cell lines, illustrating the potent activity that can be achieved.
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line(s) | DC50 | Dmax | Reference(s) |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [3] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [3] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [3] |
| dBET6 | CRBN | BRD2/3/4 | MV-4-11 | ~1 nM | >95% | [4] |
| PROTAC 3 | CRBN | BRD4 | RS4;11 | 51 pM | Not Reported | [2] |
Experimental Protocols
The following section provides detailed protocols for the synthesis of a BRD4-targeting covalent PROTAC using this compound and its subsequent evaluation in cell-based assays.
Experimental Workflow Overview
The overall workflow for the development and evaluation of a covalent PROTAC involves several key stages, from chemical synthesis to cellular characterization.
Protocol 1: Synthesis of a BRD4-Targeting Covalent PROTAC
This protocol describes the deprotection of the Boc group from this compound and subsequent conjugation to an E3 ligase ligand (e.g., a thalidomide (B1683933) derivative with a free carboxylic acid).
Part A: Boc Deprotection
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected linker (as a TFA salt) can be used directly or after neutralization with a mild base (e.g., washing with saturated sodium bicarbonate solution).
-
Part B: Conjugation to an E3 Ligase Ligand
-
Materials:
-
Deprotected Bromoacetamido-PEG3-NH₂
-
E3 ligase ligand with a carboxylic acid (e.g., pomalidomide-COOH)
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Preparative HPLC system
-
-
Procedure:
-
Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes to activate the carboxylic acid.
-
Add the deprotected linker (1 equivalent) to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC conjugate by preparative reverse-phase HPLC.
-
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol details the steps to quantify the degradation of BRD4 in a human cancer cell line (e.g., MDA-MB-231) following treatment with the synthesized PROTAC.[1][5]
-
Materials and Reagents:
-
MDA-MB-231 human breast cancer cell line
-
Synthesized BRD4 PROTAC (stock solution in DMSO)
-
DMSO (vehicle control)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with varying concentrations of the BRD4 PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize BRD4 and c-Myc levels to the loading control (GAPDH).
-
Calculate the percentage of protein degradation relative to the DMSO control. Plot the results to determine DC50 and Dmax values.
-
-
Protocol 3: Live-Cell Imaging of a Fluorescently Labeled Covalent Probe
This protocol provides a general framework for visualizing the cellular localization and target engagement of a fluorescently labeled probe synthesized using the bromoacetamido linker. This requires conjugating a fluorophore to the deprotected amine of the linker instead of an E3 ligase ligand.
-
Materials and Reagents:
-
Cells expressing the target protein (e.g., HeLa cells)
-
Fluorescently labeled bromoacetamide probe (stock solution in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Hoechst 33342 (for nuclear staining)
-
Confocal or high-content imaging system
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for microscopy and allow them to adhere.
-
Probe Labeling:
-
Prepare a working solution of the fluorescent probe in pre-warmed imaging medium (e.g., 1-5 µM).
-
Wash the cells once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS to remove unbound probe.
-
Add fresh, pre-warmed imaging medium. For nuclear visualization, add Hoechst 33342 (e.g., 1 µg/mL) and incubate for 10-15 minutes.
-
-
Imaging:
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophore and Hoechst 33342.
-
Acquire images to observe the subcellular localization of the probe, which indicates the location of the target protein. Time-lapse imaging can be used to monitor dynamic changes.
-
-
Conclusion
This compound is a powerful tool for the development of covalent probes and PROTACs for cell-based assays. The protocols and data presented here provide a comprehensive guide for researchers to synthesize and evaluate these molecules, enabling the investigation of protein function and the development of novel therapeutics. The ability to induce targeted protein degradation offers a significant advantage over traditional inhibition, and the use of covalent linkers can further enhance the potency and durability of this effect.
References
Application Notes & Protocols: A Guide to Experimental Design for Targeted Protein Degradation Studies
Introduction
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, TPD physically removes the protein, offering a powerful strategy to target proteins previously considered "undruggable".[3][4] This is achieved using small molecules, most notably Proteolysis-Targeting Chimeras (PROTACs) or molecular glues.[5][6] PROTACs are heterobifunctional molecules that simultaneously bind to a Protein of Interest (POI) and an E3 ubiquitin ligase.[6][7] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[6][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing key experiments to evaluate the efficacy, mechanism of action, and specificity of protein degrader compounds.
Mechanism of Targeted Protein Degradation
The core principle of TPD involves hijacking the UPS. The degrader molecule acts as a bridge, bringing the target protein into close proximity with an E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. A polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
General Experimental Workflow
A typical workflow for characterizing a novel protein degrader involves a multi-step process, starting with primary assays to confirm degradation and progressing to more complex experiments to elucidate the mechanism and specificity.
Assessment of Target Protein Degradation
The first and most critical step is to determine if the compound leads to the degradation of the target protein. Western blotting is the gold-standard method for this initial assessment.[1]
Protocol 1: Western Blot for Protein Degradation
This protocol allows for the direct visualization and quantification of the target protein's abundance following treatment with a degrader.[1]
A. Materials and Reagents
-
Cell line expressing the protein of interest (POI)
-
Cell culture medium and supplements
-
Degrader compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[9][10]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels and SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane[9]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
B. Experimental Procedure
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the degrader compound or vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Sample Preparation:
-
After treatment, wash cells twice with ice-cold PBS.[1]
-
Lyse cells by adding ice-cold lysis buffer with inhibitors.[1]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[1]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and denature by heating at 95-100°C for 5 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.[1]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane three times with TBST.[1]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat immunodetection for the loading control protein.
-
-
Data Acquisition and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.[1]
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the degrader concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[11]
-
C. Data Presentation
| Degrader Conc. (nM) | % Protein Remaining (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 85 ± 4.5 |
| 10 | 48 ± 6.1 |
| 100 | 15 ± 3.8 |
| 1000 | 12 ± 2.9 |
| Calculated DC50 | 11.2 nM |
| Calculated Dmax | ~88% |
| Table 1: Example dose-response data for a degrader compound. |
High-Throughput Assessment of Protein Degradation
For screening larger compound libraries, reporter-based assays like the HiBiT system offer a higher-throughput alternative to Western blotting. This system uses CRISPR/Cas9 to tag the endogenous protein of interest with a small 11-amino-acid peptide (HiBiT). In the presence of a larger complementary subunit (LgBiT), a bright luminescent signal is produced, which is directly proportional to the amount of HiBiT-tagged protein.[12][13][14]
Protocol 2: HiBiT Lytic Assay for Degradation Kinetics
A. Materials and Reagents
-
CRISPR-edited cell line with the POI endogenously tagged with HiBiT
-
White, opaque 96- or 384-well assay plates
-
Degrader compounds and vehicle control
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein, lytic buffer, and substrate)
-
Luminometer
B. Experimental Procedure
-
Cell Plating: Seed the HiBiT-tagged cells into assay plates and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of degrader compounds. Add the compounds to the cells and incubate for the desired time points. For kinetic studies, measurements can be taken at multiple time points after a single compound addition.[14]
-
Lysis and Signal Detection:
-
Equilibrate the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Add the reagent directly to the wells containing cells.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition: Measure luminescence using a plate-based luminometer.
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control wells.
-
Calculate the percentage of protein degradation.
-
For dose-response curves, plot the percentage of degradation against the log of the compound concentration to determine DC50 and Dmax.[13][15]
-
For kinetic studies, plot the percentage of remaining protein over time to determine the degradation rate (k_deg).[16]
-
C. Data Presentation
| Compound | DC50 (nM) | Dmax (%) | k_deg (h⁻¹) |
| Degrader-A | 8.5 | 92 | 0.45 |
| Degrader-B | 25.1 | 85 | 0.21 |
| Negative Control | >10,000 | <10 | N/A |
| Table 2: Comparative analysis of different degrader compounds using the HiBiT assay. |
Confirmation of Target Engagement in a Cellular Context
Demonstrating that a degrader physically interacts with its target in live cells is crucial for confirming its mechanism of action. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. It is based on the principle that ligand binding increases the thermal stability of a protein.[17][18]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
A. Materials and Reagents
-
Cell line of interest
-
Degrader compound and vehicle control
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Equipment for lysis (e.g., freeze-thaw cycles, sonicator)
-
Ultracentrifuge
-
Reagents for protein detection (e.g., Western blot materials as in Protocol 1)
B. Experimental Procedure
-
Cell Treatment: Treat intact cells in culture with the degrader compound or vehicle at a saturating concentration for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, then cool to room temperature.[19]
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing properly folded protein) from the precipitated (denatured) fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes).[20]
-
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of remaining soluble target protein by Western blot or another detection method.
-
Data Analysis:
-
For each temperature, quantify the amount of soluble protein remaining.
-
Plot the percentage of soluble protein against the temperature for both the vehicle- and degrader-treated samples.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A positive thermal shift (ΔTm) in the degrader-treated sample indicates target engagement.[17]
-
C. Data Presentation
| Treatment | Melting Temperature (Tm, °C) | Thermal Shift (ΔTm, °C) |
| Vehicle (DMSO) | 48.5 | - |
| Degrader-A (1 µM) | 54.2 | +5.7 |
| Non-binding Control | 48.3 | -0.2 |
| Table 3: CETSA results demonstrating target engagement by Degrader-A. |
Evaluation of Ternary Complex Formation
The formation of a stable ternary complex between the target protein, the degrader, and the E3 ligase is the pivotal event in TPD.[21] The cellular NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is an effective method to monitor this protein-protein interaction in live cells.[22][23]
Protocol 4: NanoBRET™ Ternary Complex Assay
A. Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-POI fusion
-
Expression vector for HaloTag®-E3 Ligase fusion
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well assay plates
-
Plate reader capable of measuring filtered luminescence
B. Experimental Procedure
-
Transfection: Co-transfect cells with the NanoLuc®-POI (BRET donor) and HaloTag®-E3 Ligase (BRET acceptor) plasmids and seed into assay plates.[24]
-
Labeling: The following day, replace the medium with Opti-MEM containing the HaloTag® 618 Ligand and incubate for several hours to allow for labeling of the acceptor protein.
-
Compound Treatment: Treat the cells with serial dilutions of the degrader compound.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Read the plate immediately on a luminometer equipped with two filters to separately measure donor emission (~460 nm) and acceptor emission (~618 nm).[24]
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Correct the ratios by subtracting the value from a "donor only" control.
-
Plot the corrected NanoBRET™ ratio against the degrader concentration. An increase in the BRET signal indicates ternary complex formation. Note the "hook effect," where the signal may decrease at very high concentrations due to the formation of binary complexes.[21]
-
C. Data Presentation
| Degrader Conc. (nM) | Corrected NanoBRET™ Ratio (mBU) |
| 0 (Vehicle) | 25 ± 8 |
| 1 | 90 ± 12 |
| 10 | 350 ± 25 |
| 100 | 850 ± 40 |
| 1000 | 620 ± 35 (Hook Effect) |
| Table 4: NanoBRET™ data showing dose-dependent ternary complex formation. |
Assessment of Target Ubiquitination
To confirm that degradation proceeds via the UPS, it is essential to show that the target protein is ubiquitinated in response to degrader treatment. This can be achieved by immunoprecipitating the target protein and then performing a Western blot to detect ubiquitin.
Protocol 5: In-Cell Ubiquitination Assay (IP-WB)
A. Materials and Reagents
-
Cell line of interest
-
Degrader compound, vehicle control, and a proteasome inhibitor (e.g., MG-132)
-
Lysis buffer with protease inhibitors and deubiquitinase (DUB) inhibitors (e.g., NEM)
-
Antibody against the POI for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against Ubiquitin for Western blotting
-
Standard Western blot reagents (as in Protocol 1)
B. Experimental Procedure
-
Cell Treatment: Treat cells with the degrader compound or vehicle. It is crucial to co-treat with a proteasome inhibitor (e.g., MG-132 for 4-6 hours) to allow ubiquitinated proteins to accumulate instead of being degraded.[25]
-
Cell Lysis: Lyse cells using a stringent lysis buffer containing DUB inhibitors to preserve the ubiquitinated state of the protein.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with the anti-POI antibody overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G beads to capture the complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Western Blot:
-
Elute the captured proteins from the beads using sample buffer and heating.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin smear on the immunoprecipitated POI. A separate blot can be probed with the anti-POI antibody to confirm successful IP.
-
C. Data Presentation
| Treatment Condition | Relative Ubiquitination Level (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 |
| MG-132 only | 1.5 |
| Degrader-A only | 2.1 |
| Degrader-A + MG-132 | 8.5 |
| Table 5: Quantification of POI ubiquitination levels. |
Global Proteomic Analysis for Specificity
An ideal degrader should be highly selective for its intended target. Mass spectrometry (MS)-based proteomics is the definitive method for assessing degrader selectivity by quantifying changes across the entire proteome.[2][3][26]
Protocol 6: MS-Based Proteomics for Selectivity Profiling
A. Materials and Reagents
-
Cell line of interest
-
Degrader compound and vehicle control
-
Lysis buffer and reagents for protein digestion (e.g., urea, DTT, iodoacetamide, trypsin)
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
-
Data analysis software (e.g., MaxQuant, Proteome Discoverer)
B. Experimental Procedure
-
Sample Preparation: Treat cells with the degrader compound (at a concentration ~10x DC50) and vehicle control for an optimal degradation time point. Harvest and lyse the cells.
-
Protein Digestion: Quantify protein and digest equal amounts from each sample into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis:
-
Use specialized software to identify peptides and proteins from the MS/MS spectra and quantify their relative abundance between samples (e.g., label-free quantification).
-
Generate a volcano plot (fold change vs. p-value) to visualize proteins that are significantly up- or down-regulated upon degrader treatment.
-
Confirm that the intended POI is among the most significantly downregulated proteins. Identify any other significantly downregulated proteins as potential off-targets.
-
C. Data Presentation
| Protein | Log2 (Fold Change) Degrader vs. Vehicle | p-value | Comment |
| Target POI | -3.5 | < 0.0001 | Intended Target |
| Off-Target Protein X | -2.1 | < 0.001 | Potential Off-Target |
| Housekeeping Protein | -0.05 | 0.85 | Not Affected |
| Table 6: Example proteomics data highlighting on- and off-target effects. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Protein Degradation | Biognosys [biognosys.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sapient.bio [sapient.bio]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target Degradation [promega.kr]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.sg]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. Ternary Complex Formation [promega.com]
- 22. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 24. agilent.com [agilent.com]
- 25. escholarship.org [escholarship.org]
- 26. Targeted Protein Degraders | Bruker [bruker.com]
Application Notes and Protocols for Attaching Molecules to Nanoparticles using Bromoacetamido-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG3-NH-Boc is a heterobifunctional linker designed for the covalent attachment of molecules to nanoparticle surfaces. This linker features a bromoacetamide group for reaction with thiol (-SH) moieties and a Boc-protected amine group. The triethylene glycol (PEG3) spacer enhances water solubility and reduces non-specific protein binding to the nanoparticle surface, a crucial aspect for in vivo applications.[1][2] The bromoacetamide group forms a stable thioether bond with sulfhydryl groups present on the nanoparticle surface or on ligands pre-attached to it.[3] The reaction is highly efficient at a slightly alkaline pH.[2][3] Following nanoparticle conjugation, the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine can be readily removed under acidic conditions, revealing a primary amine that is available for the subsequent conjugation of a wide range of molecules, including therapeutic agents, targeting ligands, and imaging probes.[4][5]
These application notes provide detailed protocols for the functionalization of nanoparticles with this compound, characterization of the resulting conjugates, and subsequent attachment of a molecule of interest.
Data Presentation
Successful functionalization of nanoparticles with this compound can be monitored by observing changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles at different stages of the functionalization process.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles (e.g., Citrate-capped Gold) | 23 ± 6 | < 0.2 | -30.1 |
| After this compound Conjugation | 45 ± 2 | < 0.2 | -18.6 |
| After Boc Deprotection (Amine-Terminated) | 48 ± 3 | < 0.25 | +15.2 |
| After Final Molecule Conjugation | 55 ± 5 | < 0.3 | Varies |
Data is representative and may vary depending on the nanoparticle type, size, and the nature of the conjugated molecule.[6][7]
Table 2: Quantification of Surface Ligands
| Nanoparticle Surface | Method of Quantification | Typical Surface Density |
| Thiol Groups (pre-functionalization) | Ellman's Reagent Assay | Varies based on synthesis |
| PEG Chains | Thermogravimetric Analysis (TGA) | 0.85 chains/nm² |
| Primary Amine Groups (post-deprotection) | Ninhydrin Assay | 0.80 amines/nm² |
Surface density values are illustrative and depend on factors such as nanoparticle size and PEG linker length.[8][9]
Experimental Protocols
Protocol 1: Conjugation of this compound to Thiolated Nanoparticles
This protocol describes the attachment of the bromoacetamido-PEG linker to nanoparticles that have been pre-functionalized to present thiol groups on their surface.
Materials:
-
Thiolated nanoparticles (e.g., liposomes, gold nanoparticles)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 8.0
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
-
Orbital shaker
Procedure:
-
Prepare Nanoparticle Suspension: Disperse the thiolated nanoparticles in PBS (pH 8.0) to a final concentration of 1 mg/mL.
-
Prepare Linker Solution: Dissolve this compound in a minimal amount of DMF or DMSO and then dilute with PBS (pH 8.0) to a final concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 100-fold molar excess of the this compound solution to the nanoparticle suspension.
-
Incubation: Incubate the reaction mixture for 4-6 hours at room temperature with gentle shaking.
-
Purification:
-
Transfer the reaction mixture to a centrifugal filter unit.
-
Centrifuge at a speed and time appropriate for the nanoparticle size to pellet the nanoparticles and remove the supernatant containing excess linker.
-
Wash the nanoparticles by resuspending the pellet in fresh PBS (pH 7.4) and repeating the centrifugation step. Perform a total of three washes.
-
-
Final Resuspension: Resuspend the purified this compound functionalized nanoparticles in the desired buffer for storage at 4°C.
Protocol 2: Boc Deprotection of Nanoparticle-PEG3-NH-Boc
This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine.
Materials:
-
This compound functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifugal filter units
Procedure:
-
Nanoparticle Suspension: Resuspend the PEGylated nanoparticles in DCM.
-
Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20% (v/v).[4]
-
Incubation: Incubate the mixture for 30 minutes at room temperature with gentle mixing.[4]
-
Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.
-
Washing:
-
Resuspend the nanoparticles in PBS (pH 7.4).
-
Use a centrifugal filter unit to pellet the amine-terminated nanoparticles and remove the supernatant.
-
Repeat the washing step three times to ensure complete removal of residual acid.[4]
-
-
Final Resuspension: Resuspend the purified amine-terminated nanoparticles in the desired buffer.
Protocol 3: Conjugation of a Carboxyl-Containing Molecule to Amine-Terminated Nanoparticles
This protocol details the attachment of a molecule with a carboxylic acid group to the newly exposed amine on the nanoparticle surface using EDC/NHS chemistry.
Materials:
-
Amine-terminated nanoparticles
-
Carboxyl-containing molecule (e.g., drug, targeting ligand)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Hydroxylamine (B1172632) solution (50 mM)
-
Centrifugal filter units
Procedure:
-
Activate Carboxyl Groups:
-
Dissolve the carboxyl-containing molecule in MES buffer (pH 6.0).
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Add the activated molecule solution to the amine-terminated nanoparticle suspension (in PBS, pH 7.4). The pH of the final reaction mixture should be between 7.2 and 7.5.
-
Incubate for 2-4 hours at room temperature with gentle shaking.
-
-
Quench Reaction: Add hydroxylamine solution to the reaction mixture to quench any unreacted NHS-activated carboxyl groups. Incubate for 15 minutes.
-
Purification: Purify the final conjugated nanoparticles using centrifugal filtration as described in Protocol 1, Step 5, using PBS (pH 7.4) as the wash buffer.
-
Final Resuspension: Resuspend the purified nanoparticles in the desired buffer for storage and further characterization.
Visualization of Workflows and Mechanisms
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the efficiency of Bromoacetamido-PEG3-NH-Boc conjugation reactions
Welcome to the technical support center for Bromoacetamido-PEG3-NH-Boc conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the efficiency and success of your conjugation experiments.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your this compound conjugation experiments.
Problem 1: Low Conjugation Yield
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incorrect pH of Reaction Buffer | The optimal pH for the reaction of bromoacetamide with a thiol group (e.g., on a cysteine residue) is between 7.5 and 8.5.[1] At a lower pH, the thiol group is protonated (-SH) and less nucleophilic, which slows down the reaction.[1] Ensure your buffer has sufficient capacity to maintain the pH throughout the reaction. |
| Presence of Nucleophilic Buffers | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the bromoacetamide group. Use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS), HEPES, or MES.[2] |
| Insufficient Molar Ratio of PEG Reagent | Increase the molar excess of the this compound reagent. A common starting point is a 5:1 to 20:1 molar ratio of PEG linker to the protein or molecule to be conjugated.[2] |
| Steric Hindrance | If the target thiol group is in a sterically hindered environment, the reaction may be slow or inefficient. Consider increasing the reaction time or temperature. Alternatively, using a linker with a longer spacer arm might be necessary. |
| Reduced Thiol Groups | Ensure that the thiol groups on your protein or molecule are in a reduced state. Disulfide bonds may need to be reduced prior to conjugation using a reducing agent like Dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Note that excess reducing agent must be removed before adding the bromoacetamide reagent. |
Problem 2: Non-Specific Conjugation or Side Reactions
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Reaction pH is too High | pH values above 9.0 can increase the nucleophilicity of other amino acid side chains, such as the ε-amino group of lysine (B10760008) and the imidazole (B134444) ring of histidine, leading to off-target reactions.[1][3] Lower the pH to the recommended range of 7.5-8.5. |
| Excessive Concentration of Bromoacetamide Reagent | A high concentration of the PEG reagent increases the likelihood of reactions with less reactive sites. Titrate the concentration of the this compound to find the lowest effective concentration. |
| Prolonged Reaction Time | Extended reaction times can allow for slower, non-specific reactions to occur. Optimize the reaction time by monitoring the reaction progress to determine the minimum time required for complete conjugation to the target thiol. |
Problem 3: Poor Solubility of the Conjugate
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Aggregation of the Starting Material | Ensure that your protein or molecule is fully solubilized in the reaction buffer before adding the PEG reagent. Aggregates can lead to poor reaction efficiency and insolubility of the final product. |
| Insufficient PEGylation | PEGylation is known to enhance the solubility of many biomolecules.[4] If the final product has poor solubility, it may be due to an insufficient degree of PEGylation. Try increasing the molar ratio of the PEG reagent or optimizing the reaction conditions to achieve a higher degree of conjugation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound conjugation reaction?
The bromoacetamide group reacts with a free thiol (sulfhydryl) group, typically from a cysteine residue, via an S-alkylation reaction. This forms a stable thioether bond. The reaction is a nucleophilic substitution where the bromide ion is the leaving group.
Q2: What is the optimal pH for this conjugation reaction?
The optimal pH is typically between 7.5 and 8.5.[1] The reactivity of the thiol group is dependent on its deprotonation to the more nucleophilic thiolate anion (S-). The pKa of a typical cysteine thiol group is around 8.3-8.5.[1][5] Performing the reaction at or slightly above the pKa ensures a sufficient concentration of the reactive thiolate species.
Q3: Can this compound react with other amino acids?
Yes, while it is relatively specific for cysteine residues, side reactions can occur with other nucleophilic amino acid side chains, particularly at non-optimal conditions. These include the amino group of lysine and the imidazole ring of histidine.[1][3] These side reactions are more prevalent at higher pH values (above 9.0).[1]
Q4: How can I quench the conjugation reaction?
The reaction can be stopped by adding a small molecule with a free thiol group in excess. Common quenching reagents include dithiothreitol (DTT) or β-mercaptoethanol (BME).[1] These will react with any remaining unreacted bromoacetamide groups.
Q5: How do I remove the Boc protecting group?
The tert-butyloxycarbonyl (Boc) protecting group can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (B109758) (DCM).[2]
Q6: How can I monitor the progress of the reaction?
Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): To separate the PEGylated product from the unreacted starting materials.
-
Mass Spectrometry (MS): To confirm the formation of the desired conjugate by identifying its correct molecular weight.
-
¹H NMR Spectroscopy: To monitor the disappearance of the Boc protecting group signal (a sharp singlet around 1.4-1.5 ppm) after deprotection.[2]
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This is a general guideline and may require optimization for your specific protein and application.
1. Materials and Reagents:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.0)
-
This compound
-
Reaction Buffer: Amine-free buffer such as PBS or HEPES, pH 7.5-8.0
-
Quenching Buffer: 1 M DTT or BME
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
2. Procedure:
-
Prepare the Protein Solution: Dissolve your protein in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds and remove the reducing agent before proceeding.
-
Prepare the PEG Reagent Solution: Immediately before use, dissolve the this compound in the reaction buffer to the desired concentration.
-
Conjugation Reaction: Add the PEG reagent solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.[2]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess PEG reagent and byproducts using a suitable chromatography method such as SEC.[]
Protocol for Boc Deprotection
1. Materials and Reagents:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., triethylsilane or anisole)
2. Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA to a final concentration of 20-50%.[2] If your molecule has sensitive functional groups, add a scavenger to prevent side reactions from the tert-butyl cation generated during deprotection.[2]
-
Stir the reaction at room temperature and monitor the progress by HPLC or ¹H NMR. The reaction is often complete within 30 minutes to a few hours.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low conjugation yield.
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTAC Synthesis Technical Support Center: Troubleshooting Low Yields with PEG Linkers
Welcome to the PROTAC Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: My overall PROTAC synthesis yield is very low. Where should I start troubleshooting?
Low yields in multi-step PROTAC synthesis can arise from various stages. A systematic approach is crucial for identifying the bottleneck.
-
Starting Material Integrity: First, verify the purity and identity of your starting materials, including the E3 ligase ligand, the target protein ligand, and the PEG linker, using techniques like NMR or LC-MS. Ensure that the linker has not degraded during storage.
-
First Coupling Reaction Efficiency: The initial coupling step, often an amide bond formation, is a common point of failure. Analyze the reaction mixture by LC-MS to assess the conversion rate. Incomplete conversion at this stage will significantly impact the overall yield.
-
Side Reactions: Be aware of potential side reactions, especially those involving reactive functional groups on your ligands or linker. For instance, if your PEG linker contains a thiol group, it is susceptible to oxidation and disulfide bond formation.[1]
-
Purification Losses: PROTACs with PEG linkers are often highly polar, which can lead to significant product loss during purification, especially with normal-phase silica (B1680970) gel chromatography.[1]
.
Q2: I'm observing a significant amount of a byproduct with approximately double the mass of my expected intermediate. What is likely happening?
This observation strongly suggests the formation of a disulfide-bonded dimer of your thiol-containing PEG linker or intermediate.[1] This occurs when the thiol groups (-SH) are oxidized, forming a disulfide (-S-S-) bond, which renders the intermediate unreactive for the subsequent coupling step, thereby reducing your yield.[1]
Prevention Strategies:
-
Use of Protecting Groups: The most effective way to prevent disulfide bond formation is to protect the thiol group (e.g., with a trityl group) before performing the amide coupling. The protecting group can be removed under mild acidic conditions just before the final coupling step.
-
Inert Atmosphere: If you are proceeding with an unprotected thiol, it is critical to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen.[1] All solvents should be rigorously degassed.
-
Reducing Agents: The addition of a mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the reaction mixture can help prevent oxidation. However, be cautious as it may interfere with certain coupling chemistries.
Q3: My LC-MS analysis shows good conversion to the final PROTAC, but the isolated yield after purification is poor. What could be the reason?
This issue often points to challenges during the purification step.
-
High Polarity: PEG linkers significantly increase the polarity of the PROTAC molecule. This high polarity can cause the compound to adhere strongly to normal-phase silica gel, leading to streaking, poor separation, and low recovery.[1]
-
Recommended Solution: The standard and much more suitable purification method for polar molecules like PEGylated PROTACs is reverse-phase preparative HPLC (RP-HPLC).[1]
Q4: I am struggling with the amide coupling step. What are the key factors to consider for optimization?
Inefficient amide bond formation is a frequent cause of low yields.[1]
-
Choice of Coupling Reagent: The selection of the coupling reagent and base is critical. For challenging couplings, stronger reagents may be necessary.
-
Presence of Acid Salts: If your amine-containing component was purified using trifluoroacetic acid (TFA), it will exist as a TFA salt. The protonated amine is unreactive in the coupling reaction. To address this, add 2-3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the salt before adding the coupling reagent.[1]
-
Solvent Choice: While DMF and DCM are commonly used, N-Methyl-2-pyrrolidone (NMP) has been shown to improve conversion rates for difficult amide couplings in PROTAC synthesis.[1]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation in PROTAC Synthesis
| Coupling Reagent | Full Name | Key Characteristics |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient and fast-acting, often the first choice for difficult couplings.[1][2] Can suppress racemization.[3] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very effective and widely used. Slightly less reactive than HATU but more cost-effective.[1] |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | A water-soluble carbodiimide, often used with an additive like HOBt. Useful if byproducts need to be removed with an aqueous wash.[1] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A powerful coupling reagent, particularly effective for sterically hindered amino acids.[1] |
Table 2: Impact of PEG Linker Length on Physicochemical Properties and Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 50 | 85 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 25 | 95 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 10 | >98 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-containing component with an amine-containing PEG linker.
Materials:
-
Carboxylic acid-containing component (1.0 eq)
-
Amine-containing PEG linker (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Argon or Nitrogen gas
Procedure:
-
Under an Argon atmosphere, dissolve the carboxylic acid-containing component (1.0 eq) and the amine-containing PEG linker (1.1 eq) in anhydrous DMF or NMP.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF or NMP.
-
Cool the reaction mixture to 0 °C and add the HATU solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, proceed with the appropriate work-up and purification steps.
Protocol 2: General Procedure for RP-HPLC Purification of PEGylated PROTACs
This protocol provides a general guideline for the purification of polar, PEG-containing PROTACs.
Materials and Equipment:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude PROTAC sample
-
DMSO
-
0.45 µm syringe filter
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC product in a minimal amount of DMSO and then dilute with Mobile Phase A to a suitable concentration (e.g., 10-50 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (e.g., 20% Mobile Phase B) for at least 3 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Run a suitable gradient to separate the PROTAC from impurities. A typical gradient might be from 20% to 80% Mobile Phase B over 40 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the desired PROTAC.
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC or UPLC-MS to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions with a purity of >95%. Remove the organic solvent under reduced pressure and lyophilize the aqueous solution to obtain the purified PROTAC as a solid.
Mandatory Visualization
Caption: A generalized workflow for the synthesis and purification of a PEG-linked PROTAC.
Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.
References
Common side reactions of bromoacetamide linkers and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of bromoacetamide linkers in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of bromoacetamide linkers?
A1: Bromoacetamide linkers react with nucleophilic amino acid side chains, primarily the thiol group of cysteine residues. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic sulfur atom of the cysteine attacks the carbon atom bearing the bromine. This results in the formation of a highly stable thioether bond, covalently linking the molecule of interest to the protein.[1][2]
Q2: What are the most common side reactions observed with bromoacetamide linkers?
A2: The most common side reactions involve the alkylation of other nucleophilic amino acid residues besides cysteine. The primary off-target residues are the imidazole (B134444) ring of histidine and the ε-amino group of lysine (B10760008).[1][2][3][4][5] Under certain conditions, reaction with the thioether of methionine can also occur.[3] Additionally, hydrolysis of the bromoacetamide group can occur, rendering the linker inactive for conjugation.
Q3: How does pH influence the selectivity of bromoacetamide linkers?
A3: pH is a critical parameter for controlling the selectivity of bromoacetamide linkers. The reactivity of nucleophilic amino acid side chains is highly dependent on their protonation state.[3]
-
Cysteine: The thiol group of cysteine has a pKa of approximately 8.3-8.6. The deprotonated thiolate form (S⁻) is a much stronger nucleophile than the protonated thiol (SH). Therefore, the reaction rate with cysteine increases as the pH approaches and exceeds its pKa. For selective labeling, a pH range of 7.0-8.5 is often employed.[3]
-
Histidine: The imidazole side chain of histidine has a pKa of about 6.0. At pH values above 6.0, the unprotonated imidazole becomes more nucleophilic and susceptible to alkylation.[3]
-
Lysine: The ε-amino group of lysine has a high pKa of around 10.5. At physiological pH, it is predominantly in its protonated, non-nucleophilic form (R-NH₃⁺). However, at higher pH values, deprotonation increases its reactivity, leading to potential side reactions.[2][3]
Q4: How do bromoacetamide linkers compare to maleimide (B117702) linkers in terms of stability?
A4: Bromoacetamide linkers form a stable thioether bond that is generally considered irreversible under physiological conditions.[1][] In contrast, maleimide linkers, which also react with thiols, form a thiosuccinimide ether linkage. This linkage is susceptible to a retro-Michael reaction, which can lead to deconjugation and premature release of the conjugated payload, especially in the presence of other thiols like albumin in plasma.[1][7] Bromoacetamide-based conjugates exhibit higher plasma stability.[][8]
Troubleshooting Guides
Issue 1: Low Conjugation Yield
Low yield of the desired conjugate is a common problem that can arise from several factors. Follow this guide to troubleshoot the issue.
Troubleshooting Workflow for Low Conjugation Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceasia.org [scienceasia.org]
- 5. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Optimizing pH and buffer conditions for Bromoacetamido-PEG3-NH-Boc labeling
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing pH and buffer conditions for labeling reactions using Bromoacetamido-PEG3-NH-Boc. It includes frequently asked questions and troubleshooting solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker. It contains a bromoacetamide group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine.[1][2] The bromoacetamide group is an alkylating agent that covalently bonds with nucleophilic side chains of amino acids, showing a strong preference for the thiol group of cysteine residues.[3][4][5] The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous solutions.[1] The Boc (tert-butyloxycarbonyl) group protects the terminal amine, which can be deprotected under mild acidic conditions for subsequent conjugation steps.[1][6] Its primary use is in bioconjugation for labeling proteins and peptides.
Q2: What is the chemical mechanism of bromoacetamide labeling?
The labeling reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4] The carbon atom attached to the bromine in the bromoacetyl group is electrophilic. It is susceptible to attack by a potent nucleophile, such as the deprotonated thiolate anion (S⁻) of a cysteine residue.[3][4] This attack displaces the bromide ion and forms a stable thioether bond, covalently linking the reagent to the protein.[4][7]
Q3: Why is pH a critical parameter for this labeling reaction?
pH is the most critical factor controlling both the rate and specificity of the alkylation reaction.[3][4] The reactivity of the target amino acid side chains is highly dependent on their protonation state.[3] For cysteine, the target residue, its thiol group (pKa ≈ 8.3-8.6) must be deprotonated to the more nucleophilic thiolate form for the reaction to proceed efficiently.[3][8] Conversely, elevated pH can increase the reactivity of non-target residues like histidine and lysine, leading to undesirable side reactions.[8]
Q4: What is the optimal pH range for selectively labeling cysteine residues?
For selective and efficient labeling of cysteine residues, a pH range of 7.0 to 8.5 is generally recommended.[3][5] A more specific optimal range is often cited as 7.5 to 8.5.[8][9] This pH is at or slightly above the pKa of the cysteine thiol group, ensuring a sufficient concentration of the reactive thiolate anion while minimizing the reactivity of other nucleophilic amino acids like lysine, which has a much higher pKa (~10.5).[3][8]
Q5: Which amino acids are potential off-targets, and under what conditions do these side reactions occur?
Side reactions can occur with other nucleophilic amino acid residues, particularly under non-optimal conditions.[8]
-
Histidine : The imidazole (B134444) ring (pKa ≈ 6.0) becomes more nucleophilic at pH values above 6.0, increasing the likelihood of off-target labeling.[3][4]
-
Lysine : The ε-amino group (pKa ≈ 10.5) is generally protonated and non-reactive at physiological pH.[4] However, at pH values above 9.0, it becomes deprotonated and susceptible to alkylation.[3][4]
-
Methionine : The thioether in methionine's side chain is a relatively weak nucleophile but can be modified, especially with high reagent concentrations or long incubation times.[3][8]
Q6: What buffer systems are recommended, and what substances should be avoided?
Phosphate-buffered saline (PBS) at a concentration of 10-50 mM is commonly used.[10][] Other suitable amine-free buffers include HEPES and borate (B1201080) buffers.[][12] It is critical to avoid buffers containing extraneous nucleophiles, as they will compete with the protein for reaction with the bromoacetamide reagent. Substances to avoid in your reaction buffer include:
-
Sodium Azide[10]
-
Free thiol-containing reducing agents like DTT or β-mercaptoethanol from previous steps.[3]
Q7: How can the labeling reaction be stopped or "quenched"?
The reaction can be effectively quenched by adding a small molecule containing a free thiol group in excess.[8] Reagents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol will react with any remaining unreacted bromoacetamide, preventing further modification of the protein.[8]
Q8: How can I confirm that my protein has been successfully labeled?
The most common and definitive method for confirming covalent labeling is mass spectrometry (MS).[5] Analysis of the intact protein or its proteolytic digests will reveal a mass shift corresponding to the addition of the this compound moiety, confirming a successful conjugation.[5] Tandem MS (MS/MS) can further identify the specific amino acid residue that has been modified.[5] The degree of labeling (DOL) can also be determined using spectrophotometric methods if the label has a distinct absorbance.[9]
Data Summary
Table 1: pH-Dependent Reactivity of Amino Acid Side Chains with Bromoacetamide
| Amino Acid | Side Chain pKa | Optimal pH for Reaction | Reactivity at Physiological pH (~7.4) |
| Cysteine | ~8.3 - 8.6[3][8] | 7.5 - 8.5[8][9] | High[4] |
| Histidine | ~6.0[3] | > 6.0[3] | Moderate[4] |
| Lysine | ~10.5[3][4] | > 9.0[3][4] | Low[4] |
| Methionine | N/A | Not pH-dependent | Low[3] |
Table 2: Recommended Buffer Systems for Bromoacetamide Labeling
| Buffer Type | Recommended Concentration | Recommended pH Range | Incompatible Substances |
| Phosphate / PBS | 10 - 50 mM[] | 7.0 - 8.5 | Tris, Glycine, Sodium Azide, DTT, β-mercaptoethanol[3][10][13][14] |
| HEPES | 10 - 50 mM[] | 7.0 - 8.5 | Tris, Glycine, Sodium Azide, DTT, β-mercaptoethanol[3][10][13][14] |
| Borate | 10 - 50 mM | 8.0 - 9.0 | Tris, Glycine, Sodium Azide, DTT, β-mercaptoethanol[3][10][13][14] |
Visualizations
Caption: Reaction mechanism of bromoacetamide with a cysteine residue.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. pH is too low: The target cysteine thiol group (-SH) is protonated and not sufficiently nucleophilic.[8] 2. Inaccessible Cysteine: The target residue is buried within the protein's tertiary structure.[5] 3. Interfering Substances: Reducing agents (e.g., DTT, BME) or nucleophilic buffer components (e.g., Tris) are present and competing with the target.[3][14] | 1. Adjust pH: Ensure the reaction buffer pH is within the optimal range of 7.5 - 8.5.[8][9] 2. Use Denaturants: Consider performing the reaction under partially denaturing conditions (e.g., with low concentrations of urea (B33335) or guanidinium (B1211019) chloride) to expose the residue.[3] 3. Buffer Exchange: Remove interfering substances via dialysis, desalting, or size-exclusion chromatography prior to adding the labeling reagent.[3] |
| Non-Specific (Off-Target) Labeling | 1. pH is too high: A pH > 8.5 increases the nucleophilicity of other amino acid side chains, primarily histidine and lysine.[3][8][9] 2. Excess Reagent: A high molar excess of the bromoacetamide reagent increases the likelihood of reactions with less reactive sites.[3][8] 3. Prolonged Reaction Time: Longer incubation allows slower, non-specific reactions to occur.[3][8] | 1. Lower pH: Maintain the reaction pH at or below 8.5 to maximize specificity for cysteine.[9] 2. Titrate Reagent: Perform a titration experiment to determine the minimal molar excess of the reagent required for sufficient labeling of the target.[3] 3. Optimize Time: Reduce the incubation time to the minimum required for the desired level of labeling.[8] |
| Protein Precipitation During/After Labeling | 1. Over-labeling: Attaching too many reagent molecules can alter the protein's isoelectric point and solubility properties.[15] 2. High Organic Solvent Concentration: The reagent is often dissolved in a solvent like DMSO or DMF. Too high a final concentration can cause the protein to precipitate.[9] | 1. Reduce Molar Ratio: Lower the molar ratio of the labeling reagent to the protein.[9][15] 2. Minimize Organic Solvent: Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10% v/v). Add the reagent stock solution slowly to the protein solution while mixing.[9] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol provides a general guideline. Optimal conditions, such as molar excess of the reagent and reaction time, should be determined empirically for each specific protein.
-
Protein Preparation:
-
Dissolve the protein in an appropriate amine-free buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5).[9][10] The protein concentration should ideally be 1-10 mg/mL.[10][16]
-
If the protein sample contains interfering substances like Tris, glycine, or reducing agents, perform a buffer exchange using a desalting column or dialysis.[3][9]
-
If cysteine residues are oxidized (forming disulfide bonds), they may need to be reduced first using a reagent like DTT. The reducing agent must then be completely removed before proceeding.[9]
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).
-
-
Labeling Reaction:
-
Add the desired molar excess (e.g., start with a 10-fold to 20-fold molar excess) of the reagent stock solution to the protein solution.[10]
-
Add the reagent dropwise while gently stirring to avoid localized high concentrations that could cause precipitation.[9] Ensure the final organic solvent concentration is below 10%.[9]
-
Incubate the reaction in the dark to prevent potential side reactions involving free iodine, for 1-2 hours at room temperature or overnight at 4°C.[9][10]
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as DTT or β-mercaptoethanol to a final concentration of 10-20 mM.[8] Incubate for 15-30 minutes.
-
-
Purification of the Labeled Protein:
-
Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (desalting column) or extensive dialysis against a suitable storage buffer.[9]
-
-
Characterization and Storage:
Caption: General experimental workflow for protein labeling.
Caption: A decision tree for troubleshooting common labeling issues.
References
- 1. Bromoacetamido-PEG2-Boc-amine, 182244-33-3 | BroadPharm [broadpharm.com]
- 2. Bromoacetamido-PEG3-Boc-amine | C15H29BrN2O6 | CID 77078467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Technical Support Center: Purification of Biomolecules from Unreacted Bromoacetamido-PEG3-NH-Boc
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted Bromoacetamido-PEG3-NH-Boc from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule.[1][2][3][4][5] It contains a bromoacetamide group, which is reactive towards thiol groups (e.g., on cysteine residues of proteins) and a Boc-protected amine. The PEG3 spacer enhances solubility in aqueous solutions.[1][5] After a conjugation reaction, any unreacted this compound remains as an impurity. Its removal is critical to ensure the purity of the final conjugated biomolecule, which is essential for accurate downstream applications, such as in the development of antibody-drug conjugates (ADCs) or PROTACs.[2][6]
Q2: What are the primary methods for removing unreacted this compound?
The most effective methods for removing the relatively small, unreacted this compound (Molecular Weight: 413.3 g/mol ) from a much larger conjugated biomolecule are based on differences in size and physicochemical properties.[3][4] The primary techniques include:
-
Size Exclusion Chromatography (SEC): A high-resolution chromatography method that separates molecules based on their hydrodynamic radius.[][8][9]
-
Dialysis and Ultrafiltration/Diafiltration: Membrane-based techniques that separate molecules based on size through a semi-permeable membrane with a defined molecular weight cut-off (MWCO).[10][11][12][13]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A chromatography technique that separates molecules based on their hydrophobicity.[][14][15][16]
Q3: How do I choose the best purification method for my sample?
The optimal purification method depends on several factors, including the size of your target biomolecule, the volume of your sample, the required level of purity, and the available equipment. The table below provides a comparison to aid in your decision-making process.
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis / Ultrafiltration | Reverse Phase HPLC (RP-HPLC) |
| Principle | Separation by size (hydrodynamic radius) | Separation by size (MWCO) | Separation by hydrophobicity |
| Resolution | High | Low to Medium | Very High |
| Sample Volume | Micrograms to grams | Milliliters to liters | Micrograms to grams |
| Speed | Moderate to Fast | Slow (Dialysis) to Moderate (Ultrafiltration) | Fast |
| Purity Achievable | Good to Excellent | Moderate | Excellent |
| Key Advantage | Good for separating aggregates and product variants | Simple, scalable, and cost-effective for large volumes | Excellent for high-purity applications and analytical assessment |
| Considerations | Potential for sample dilution; requires specialized equipment | Time-consuming (Dialysis); potential for sample loss on membrane | Requires method development; use of organic solvents may denature some proteins |
Troubleshooting Guide
Problem 1: Unreacted this compound is still present in my sample after purification.
| Possible Cause | Recommended Solution |
| Dialysis: Insufficient dialysis time or too few buffer exchanges. The MWCO of the membrane may be too large. | Increase the dialysis duration to at least 18-24 hours.[10] Perform a minimum of three buffer exchanges with a buffer volume at least 100-fold greater than the sample volume.[10][13] Ensure the MWCO of the dialysis membrane is appropriate (e.g., 10 kDa for a protein conjugate) to retain your product while allowing the small PEG linker to pass through. |
| SEC: Poor resolution between the product and the unreacted linker. | Use a longer column or a column with a smaller pore size appropriate for the molecular weight range of your molecules.[10] Optimize the flow rate; a slower flow rate often enhances resolution. Ensure the sample injection volume is small relative to the column volume (typically <2-5%). |
| RP-HPLC: Co-elution of the unreacted linker with the product. | Adjust the gradient steepness. A shallower gradient can improve the separation of species with similar hydrophobicities.[14] Experiment with different mobile phase organic solvents (e.g., acetonitrile (B52724) vs. methanol) and ion-pairing agents.[14][15] Consider a different stationary phase (e.g., C4 vs. C18).[15] |
Problem 2: My purified biomolecule appears aggregated.
| Possible Cause | Recommended Solution |
| Harsh purification conditions: High pressure during chromatography or unsuitable buffer conditions. | For SEC and RP-HPLC, reduce the flow rate to lower the backpressure.[10] Ensure the mobile phase buffer is optimized for the stability of your biomolecule (pH, ionic strength). Perform all purification steps at a low temperature (e.g., 4°C) to minimize the risk of aggregation. |
| Instability of the conjugated molecule: The conjugation process may have altered the stability of your biomolecule. | Screen different buffer conditions to find the optimal formulation for your purified conjugate. Consider adding excipients that are known to stabilize proteins, such as arginine or polysorbate. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This method is ideal for achieving high purity and for separating the desired conjugate from both the small unreacted PEG linker and larger aggregates.
Materials:
-
SEC column with an appropriate fractionation range for your biomolecule
-
HPLC or FPLC system
-
Mobile phase buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
0.22 µm syringe filter
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer until a stable baseline is achieved.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should ideally be less than 2% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase buffer at a constant, optimized flow rate. The larger conjugated biomolecule will elute first, followed by the smaller, unreacted this compound.
-
Fraction Collection: Collect fractions corresponding to the different peaks observed on the chromatogram.
-
Analysis: Analyze the collected fractions by SDS-PAGE or mass spectrometry to confirm the purity of the conjugated biomolecule.
Caption: Workflow for purification using Size Exclusion Chromatography (SEC).
Protocol 2: Purification by Dialysis
This method is suitable for removing large amounts of unreacted linker from larger sample volumes, particularly when very high resolution is not required in the initial cleanup step.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a protein > 30 kDa)
-
Large beaker (e.g., 2-4 L)
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions (this may involve rinsing with water or buffer).
-
Sample Loading: Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some space for potential volume changes. Seal the tubing/cassette securely.
-
Dialysis: Immerse the sealed sample in a large beaker containing at least 100 times the sample volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate and stir gently.
-
Buffer Exchange: Allow dialysis to proceed for 3-4 hours. Discard the buffer and replace it with an equal volume of fresh, cold buffer. Repeat this step at least two more times. An overnight dialysis after the initial changes is often recommended for complete removal.[17]
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer. Recover the purified sample, which should now be free of the unreacted PEG linker.
Caption: Workflow for purification of a sample using dialysis.
Protocol 3: Purification by Reverse Phase HPLC (RP-HPLC)
This method is highly effective for achieving very pure samples and can also be used as an analytical tool to assess purity. It is best suited for biomolecules that can withstand exposure to organic solvents.
Materials:
-
RP-HPLC column (e.g., C4 or C18)
-
HPLC system with a gradient pump and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
0.22 µm syringe filter
Procedure:
-
System Preparation: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Elution Gradient: Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 70% B over 30-60 minutes. The unreacted, more polar this compound will elute earlier in the gradient, while the larger, more hydrophobic conjugated biomolecule will elute later at a higher concentration of acetonitrile.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Solvent Removal: Remove the organic solvent from the collected fractions, typically by lyophilization or speed-vacuum centrifugation.
-
Analysis: Re-dissolve the purified product in a suitable buffer and confirm its purity.
Caption: Workflow for purification using Reverse Phase HPLC (RP-HPLC).
References
- 1. Bromoacetamido-PEG3-Boc-amine, 1421933-39-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Bromoacetamido-PEG3-Boc-amine | C15H29BrN2O6 | CID 77078467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bromoacetamido-PEG3-Boc-amine, CAS 1421933-39-2 | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. benchchem.com [benchchem.com]
- 11. vivaproducts.com [vivaproducts.com]
- 12. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. blob.phenomenex.com [blob.phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. PEGylated Proteins by Reversed Phase HPLC (TN-1046) | Phenomenex [phenomenex.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be triggered by several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][2]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can destabilize proteins, exposing hydrophobic regions and promoting aggregation.[1][3]
-
PEG-Protein Interactions: The interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.[1]
-
Poor Reagent Quality: Impurities or the presence of diol in what should be a monofunctional PEG reagent can cause unintended cross-linking.[1]
-
Disulfide-Linked Dimerization: Reaction conditions, typically neutral to slightly alkaline pH, can favor the formation of disulfide-linked dimers and aggregates, especially for proteins with reactive cysteine residues.[3]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to monitor and quantify protein aggregation:
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[1] | Quantifies monomers, dimers, and higher-order soluble aggregates.[4][5] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing light scattering fluctuations.[1] | Detects the presence of larger aggregates and provides information on size distribution.[5] |
| SDS-PAGE (non-reducing) | Separates proteins based on molecular weight. | Reveals high-molecular-weight species corresponding to cross-linked protein aggregates.[1] |
| Mass Spectrometry (MS) | Determines the molecular weight of molecules. | Identifies the molecular weight of the PEGylated protein and detects multimers.[1] |
| Turbidity Measurements (UV-Vis) | Measures the scattering of light by particles in a solution. | Indicates the formation of insoluble aggregates.[1] |
| Intrinsic Tryptophan Fluorescence | Monitors changes in the local environment of tryptophan residues. | Detects early stages of protein misfolding that can lead to aggregation.[4] |
| Extrinsic Dye-Binding Fluorescence | Uses fluorescent dyes that bind to exposed hydrophobic regions of aggregated proteins. | Quantifies the extent of aggregation.[4] |
Q3: What role do excipients play in preventing aggregation?
Excipients can be added to the reaction buffer to stabilize the protein and prevent aggregation.[1][6]
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for Sucrose | Act as protein stabilizers through preferential exclusion, increasing protein stability.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM for Arginine | Suppress non-specific protein-protein interactions.[1] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation.[1] |
Troubleshooting Guides
Problem: I am observing significant precipitation and aggregation during my PEGylation reaction.
This step-by-step guide will help you troubleshoot and mitigate protein aggregation.
Step 1: Optimize Reaction Conditions
The initial and most critical step is to systematically evaluate and optimize the reaction conditions.
Caption: Workflow for optimizing PEGylation reaction conditions.
Experimental Protocol: Screening Reaction Conditions
-
Set up a Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes.[1]
-
Vary One Parameter at a Time:
-
Protein Concentration: Test a range from 0.5 to 5 mg/mL.[1]
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[1]
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH.[1]
-
Temperature: Conduct reactions at different temperatures, such as 4°C and room temperature.[1]
-
-
Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.[1]
-
Analysis: Analyze the extent of aggregation in each reaction using methods like turbidity measurement, SDS-PAGE, or DLS.[1]
Step 2: Incorporate Stabilizing Excipients
If optimizing reaction conditions is not sufficient, add stabilizing excipients to the reaction buffer.
Caption: Workflow for screening stabilizing excipients.
Experimental Protocol: Excipient Screening
-
Prepare Stock Solutions: Make concentrated stock solutions of the excipients to be tested.
-
Add to Reaction: Add the excipients to the reaction mixture at the desired final concentrations (refer to the table in Q3).
-
Incubate and Analyze: Follow the incubation and analysis steps outlined in the reaction condition optimization protocol.
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.[1]
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.[1]
Step 4: Consider PEG Reagent and Conjugation Strategy
The choice of PEG reagent and conjugation strategy can significantly impact aggregation.
Caption: Comparison of PEGylation strategies.
-
Monofunctional vs. Bifunctional PEG: Ensure you are using a high-quality monofunctional PEG reagent to avoid cross-linking.
-
Site-Specific PEGylation: If your protein has a free cysteine or can be engineered to have one, using thiol-specific PEGylation can offer greater control and reduce aggregation compared to amine-reactive PEGylation which targets multiple lysine (B10760008) residues.[7][8] Site-specific PEGylation can lead to a more homogenous product with a lower risk of aggregation.[7][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. approcess.com [approcess.com]
- 5. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 6. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Solubility with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of polyethylene (B3416737) glycol (PEG) linkers to improve the solubility of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why are PROTACs often poorly soluble?
PROTACs are large, complex heterobifunctional molecules, frequently possessing a high molecular weight (often >700 Da) and significant lipophilicity.[1][2] These characteristics place them "beyond the Rule of Five," a set of guidelines used to predict the druglikeness of a molecule.[1] This "molecular obesity" and hydrophobicity contribute to their inherently low aqueous solubility, which can create challenges for formulation, bioavailability, and overall therapeutic efficacy.[2]
Q2: How do PEG linkers improve the solubility of PROTACs?
Polyethylene glycol (PEG) linkers are composed of repeating hydrophilic ethylene (B1197577) glycol units.[3] Incorporating a PEG chain into a PROTAC design increases the molecule's overall hydrophilicity. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, which improves the molecule's interaction with aqueous environments and enhances water solubility.[4][5] This increased solubility is crucial for easier handling in experiments, developing viable formulations, and potentially improving oral absorption.[6][]
Q3: What is the relationship between PEG linker length and PROTAC solubility?
Generally, increasing the number of PEG units in the linker corresponds to an increase in the aqueous solubility of the PROTAC. The addition of each ethylene glycol unit enhances the overall hydrophilicity of the molecule. However, this relationship is not always linear and must be balanced with other critical factors like cell permeability and the ability to form a productive ternary complex.[4][8]
Q4: Can a PEG linker negatively impact my PROTAC's performance?
Yes, while beneficial for solubility, PEG linkers can present a trade-off. Excessive hydrophilicity from a very long PEG chain can hinder the PROTAC's ability to passively diffuse across the lipophilic cell membrane, thereby reducing cell permeability and preventing it from reaching its intracellular target.[4] Furthermore, the linker's length and flexibility are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). A linker that is too long may not effectively bring the two proteins into the correct proximity for efficient ubiquitin transfer, thus reducing degradation efficacy.[9]
Q5: Besides PEG linkers, what other strategies can improve PROTAC solubility?
If modifying the linker is insufficient, several formulation strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in an amorphous state within a polymer matrix can enhance its dissolution rate and generate a supersaturated solution, which can improve absorption.[2][10]
-
Co-solvents: For in vitro assays, adding a small percentage (e.g., 1-5%) of a biocompatible co-solvent like PEG 400 or ethanol (B145695) to the aqueous buffer can help maintain solubility.[11]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic PROTAC within a cyclodextrin molecule can significantly increase its aqueous solubility.[11]
-
Lipid-based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubility and permeability of poorly water-soluble PROTACs.[2]
-
pH Adjustment: For ionizable PROTACs, adjusting the pH of the buffer can improve solubility. Assessing the PROTAC's stability at different pH values is recommended.[11]
Troubleshooting Guide
This guide addresses common issues encountered when working with PEGylated PROTACs.
| Problem | Possible Cause | Suggested Solution |
| PROTAC precipitates from solution upon dilution from DMSO stock into aqueous buffer. | The final concentration exceeds the PROTAC's kinetic or thermodynamic solubility in the assay buffer. | 1. Determine the kinetic solubility of your PROTAC in the final assay buffer (See Experimental Protocol 1). 2. Lower the final PROTAC concentration in the assay to be below its measured solubility limit. 3. Decrease the final percentage of DMSO in the aqueous buffer (aim for ≤1%). 4. Add the PROTAC stock to the buffer dropwise while vortexing to avoid localized high concentrations.[4] |
| PROTAC has good aqueous solubility but low cellular activity. | The PEG linker is too long or too hydrophilic, leading to poor cell permeability. | 1. Synthesize analogs with shorter PEG linkers (e.g., PEG4, PEG2) or replace the PEG linker with a more hydrophobic alkyl chain to find a balance between solubility and permeability.[4] 2. Conduct a cell permeability assay (e.g., Caco-2) to quantify cellular uptake.[8] 3. Consider that the flexible PEG linker may adopt a folded conformation that shields polar surfaces, which can sometimes aid permeability; however, excessive PEGylation often reduces uptake.[4] |
| Inconsistent results in biological assays. | Poor solubility leads to variable concentrations of the active compound in the assay. | 1. Visually inspect for any precipitation before and during the experiment. 2. Filter the final solution through a 0.22 µm filter to remove undissolved particles before adding it to the assay. 3. Quantify the concentration of the dissolved PROTAC in your final assay medium using an analytical method like HPLC-UV to confirm the actual working concentration.[4] |
| Low in vivo efficacy despite good in vitro potency and solubility. | The PEG linker may be metabolically unstable, leading to rapid clearance. | 1. Incorporate more rigid structural elements, such as piperazine (B1678402) or triazole rings, into the linker to shield it from metabolic enzymes.[3] 2. Evaluate the metabolic stability of the PROTAC in liver microsomes or plasma. 3. Investigate advanced formulation strategies like ASDs or lipid-based nanoparticles to improve bioavailability.[2] |
Data Presentation
The following tables present illustrative data to demonstrate the general trends observed when incorporating PEG linkers of varying lengths into a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK).
Table 1: Impact of Linker Composition on Physicochemical Properties and Solubility
| Linker Type | Linker Composition | Aqueous Solubility (µg/mL) | cLogP | TPSA (Ų) |
| Alkyl | C8 Alkyl Chain | 5 | 6.8 | 185 |
| PEG | PEG4 (4 units) | 25 | 5.5 | 220 |
| PEG | PEG8 (8 units) | 60 | 4.2 | 295 |
| PEG | PEG10 (10 units) | 150 | 3.5 | 332 |
Data is illustrative, compiled to show general trends.[4][8]
Table 2: Impact of Linker Length on Permeability and Degradation Efficacy
| Linker Type | Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl C8 | 1.5 | 45 | >90 |
| PEG4 | 1.1 | 25 | >95 |
| PEG8 | 0.8 | 15 | >95 |
| PEG10 | 0.5 | 30 | >90 |
Data is illustrative, compiled to show general trends. There is often an optimal linker length for degradation that balances ternary complex formation with permeability.[4][8]
Mandatory Visualizations
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Characterization of PEGylated Bioconjugates
Welcome to the technical support center for the characterization of PEGylated bioconjugates. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing PEGylated bioconjugates?
A1: The primary challenges stem from the inherent heterogeneity of the PEG polymer and the conjugation reaction itself.[1][2][3] Key difficulties include:
-
Heterogeneity: PEGylation reactions often produce a complex mixture of molecules with varying numbers of PEG chains attached (degree of PEGylation) and at different sites on the bioconjugate.[4][5] Traditional polymeric PEGs have a natural size distribution (polydispersity), which adds another layer of complexity.[1][6]
-
Determining Degree of PEGylation: Accurately quantifying the average number of PEG molecules conjugated to each protein is crucial but can be difficult.[6][7][8]
-
Identifying Conjugation Sites: Pinpointing the exact amino acid residues where PEG has attached is often a regulatory requirement and is analytically demanding.[1][9][10]
-
Analytical Artifacts: The large hydrodynamic size of PEG can interfere with standard analytical techniques. For example, in Size Exclusion Chromatography (SEC), PEGylated proteins behave as if they are much larger than their actual molecular weight would suggest.[2]
-
Quantification: Accurately quantifying the amount of PEGylated product versus unreacted protein and free PEG requires specialized methods.[11][12]
Q2: How does PEGylation affect the behavior of a bioconjugate in Size Exclusion Chromatography (SEC)?
A2: PEGylation dramatically increases the hydrodynamic volume of a protein. This makes the conjugate behave as a much larger molecule in SEC, leading to an earlier elution time than a non-PEGylated protein of equivalent molecular weight.[2] This phenomenon can complicate molecular weight determination using standard protein calibrations.[2][13] Therefore, SEC for PEGylated proteins should ideally be coupled with detectors that measure absolute molecular weight, such as Multi-Angle Light Scattering (MALS).[2][13][14]
Q3: Why is my MALDI-TOF MS signal weak or suppressed after PEGylation?
A3: Signal suppression in MALDI-TOF MS is a common issue with PEGylated bioconjugates. Several factors can contribute to this:
-
Heterogeneity: The broad mass distribution of both the PEG polymer and the resulting conjugate mixture can dilute the signal for any single species, making it difficult to detect above the baseline noise.[1][15]
-
Detector Limitations: Standard detectors (like secondary electron multipliers) may have difficulty detecting very high mass ions (>100 kDa), which are common for PEGylated proteins.[15] Using a high-mass (HM) detector can be crucial for these analyses.[15]
-
Sample Preparation: The presence of salts and detergents can interfere with ionization.[16][17] Proper sample cleanup, for example, using C4 ZipTips, is essential.[18] The choice of matrix is also critical; sinapinic acid (SA) is often used for molecules >5 kDa.[16][19]
Q4: Can I use UV absorbance at 280 nm to quantify my PEGylated protein?
A4: Yes, but with an important caveat. The protein component of the conjugate absorbs at 280 nm, but the PEG polymer does not (unless modified with a chromophore).[20] Therefore, while you can determine the protein concentration, this measurement alone does not provide information on the total conjugate concentration or the degree of PEGylation. To get a complete picture, it is often necessary to use a dual-detector system, such as UV in combination with a Refractive Index (RI) detector, which is sensitive to both protein and PEG.[21][22]
Part 2: Technique-Specific Troubleshooting Guides
Troubleshooting: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This guide addresses common issues encountered when analyzing PEGylated bioconjugates with SEC-MALS.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, poorly resolved peaks | 1. High Polydispersity: The PEG reagent itself has a broad molecular weight distribution.[6] 2. Product Heterogeneity: The sample contains a mix of species with different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated).[5] 3. Column Interaction: The conjugate is interacting with the SEC column stationary phase. | 1. Use a more monodisperse PEG reagent if possible (e.g., dPEG®).[1] 2. Optimize the PEGylation reaction to favor a single species. Consider site-specific PEGylation methods.[5] 3. Modify the mobile phase. Adding organic modifiers (e.g., isopropanol) or arginine can reduce non-specific interactions.[23] Ensure the mobile phase buffer is well-filtered and degassed. |
| Inaccurate Molecular Weight (MW) Calculation | 1. Incorrect dn/dc Value: The specific refractive index increment (dn/dc) is critical for accurate MW calculation by MALS. Using a generic protein value (e.g., 0.185 mL/g) for a conjugate is incorrect.[21] 2. Detector Misalignment: The time delay (offset) between the UV, RI, and MALS detectors is not correctly calibrated.[24] | 1. Use a conjugate-specific dn/dc value. This can be calculated in specialized software if the dn/dc values and weight fractions of the protein and PEG components are known.[21] 2. Perform detector offset calibration regularly using a well-characterized standard like Bovine Serum Albumin (BSA). |
| Presence of Unexpected High MW Peaks | 1. Aggregation: The PEGylation process or sample handling may have induced aggregation.[13] 2. Cross-linking: If using a bifunctional PEG reagent, it may be cross-linking multiple protein molecules.[6] | 1. MALS is excellent for detecting aggregates.[13] Optimize buffer conditions (pH, ionic strength) to minimize aggregation. 2. Ensure you are using a monofunctional PEG reagent if cross-linking is not desired.[6] |
Troubleshooting: MALDI-TOF Mass Spectrometry
This guide addresses common issues encountered during the MALDI-TOF MS analysis of PEGylated bioconjugates.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Very Low Intensity | 1. High Salt/Detergent Concentration: Contaminants in the sample interfere with crystallization and ionization.[16][17] 2. Incorrect Matrix/Analyte Ratio: The molar ratio of matrix to sample is critical for optimal signal.[16] 3. Detector Inefficiency: The detector is not sensitive enough for high-mass ions.[15] | 1. Desalt the sample using C18 or C4 ZipTips.[18] Avoid non-volatile buffers like PBS.[17] 2. Optimize the matrix:analyte ratio. This may involve diluting the analyte solution further.[16] Use the "sandwich" spotting technique (matrix, then analyte, then matrix again).[16] 3. If available, use a system equipped with a high-mass (HM) detector.[15] |
| Broad, Unresolved "Hump" Instead of Sharp Peaks | 1. Polydispersity of PEG: The inherent mass distribution of the PEG creates a wide distribution of conjugate masses.[1][15] 2. Low Instrument Resolution: The mass analyzer is not providing sufficient resolution to separate the individual oligomers. | 1. This is often unavoidable with polymeric PEGs. The data can still yield the average molecular weight.[19] For higher resolution, use monodisperse PEG reagents.[1] 2. Use a MALDI-TOF instrument in reflector mode for higher resolution if the analyte mass is within range. However, for very large conjugates, linear mode is often necessary.[25] |
| Inability to Identify PEGylation Sites | 1. Intact Mass Analysis Limitation: Analyzing the intact conjugate only provides the total mass, not the location of modifications. 2. Suppression of PEGylated Peptides: In a standard peptide mapping workflow (bottom-up), large and hydrophilic PEGylated peptides may not fly well in the mass spectrometer. | 1. Use a "top-down" fragmentation technique like In-Source Decay (ISD) on the intact conjugate. Fragmentation can be truncated at the PEGylation site, allowing its localization.[25] 2. Employ specialized cleavable PEG linkers. These linkers can be cleaved during sample prep, leaving a small mass tag on the modified residue that is easily detectable by standard LC-MS/MS peptide mapping.[9] |
Part 3: Experimental Protocols
Protocol 1: SEC-MALS Analysis of a PEGylated Protein
This protocol provides a general framework for analyzing a PEGylated protein to determine its molecular weight and heterogeneity.
-
System Preparation:
-
Column: Use a size-exclusion column appropriate for the expected hydrodynamic radius of your conjugate (e.g., Superdex 200 or similar).[21]
-
Mobile Phase: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., PBS). The mobile phase must be filtered (0.2 µm filter) and thoroughly degassed.[21] For conjugates prone to interaction, consider adding arginine or an organic solvent to the mobile phase.[23]
-
Detectors: The system should include in-line UV, MALS, and RI detectors.[22][24]
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until detector baselines are stable.[21]
-
-
Calibration and Sample Preparation:
-
Detector Calibration: Perform detector offset and band broadening corrections using a well-characterized protein standard like BSA.[21]
-
Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to a suitable concentration (e.g., 1-2 mg/mL). The sample must be filtered (e.g., 0.22 µm spin filter) to remove particulates before injection.[26]
-
-
Data Acquisition:
-
Inject the prepared sample onto the equilibrated SEC system. An injection volume of 20–100 µL is typical.[21]
-
Collect data from all detectors (UV, MALS, RI) throughout the entire elution profile.
-
-
Data Analysis:
-
Use specialized software (e.g., ASTRA, OmniSEC) to perform the analysis.[13][21]
-
Input the correct dn/dc and UV extinction coefficient values for both the protein and the PEG polymer.[21][22]
-
The software will use the signals from the UV and RI detectors to determine the concentration of protein and PEG across each eluting peak.
-
The MALS signal, combined with the concentration data, is used to calculate the absolute molar mass of the protein component, the PEG component, and the total conjugate for each peak.[13][22] This allows for the determination of the degree of PEGylation and the identification of aggregates or fragments.
-
Protocol 2: MALDI-TOF MS Analysis of a PEGylated Protein
This protocol provides a general method for determining the average molecular weight of an intact PEGylated protein.
-
Sample Preparation:
-
Analyte Solution: Prepare the PEGylated protein solution at a concentration of approximately 1-10 µM.
-
Desalting: It is critical to remove non-volatile salts. Use a C4 ZipTip to bind, wash, and elute the protein conjugate. Elute with a solution like 50% acetonitrile (B52724)/0.1% trifluoroacetic acid (TFA).[18]
-
-
Matrix Preparation:
-
Prepare a saturated solution of sinapinic acid (SA) in a solvent mixture of 50% acetonitrile and 0.1% TFA in water.[19]
-
Vortex the solution thoroughly and centrifuge to pellet any undissolved matrix. Use the supernatant for spotting.
-
-
Spotting the Target Plate (Sandwich Method):
-
Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry completely. The spot should form a uniform layer of fine crystals.[16]
-
Spot 1 µL of the desalted analyte solution directly on top of the dried matrix spot. Let it air dry.[16]
-
Spot a final 1 µL of the matrix solution on top of the dried analyte spot. Let it air dry completely.[16]
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Operate the instrument in positive ion linear mode, which is better suited for high-mass molecules.[18][19]
-
Acquire spectra from various positions within the sample spot to find the optimal crystallization area for the best signal.
-
Calibrate the instrument using known protein standards that bracket the expected mass of the conjugate.
-
-
Data Analysis:
-
Process the raw spectrum to determine the centroid mass of the broad peak corresponding to the PEGylated conjugate.
-
Calculate the average degree of PEGylation by subtracting the mass of the unconjugated protein from the mass of the conjugate and dividing by the mass of a single PEG chain.
-
Part 4: Visualized Workflows and Logic
General Characterization Workflow
The following diagram outlines a typical workflow for the comprehensive characterization of a PEGylated bioconjugate, from the initial reaction mixture to detailed analysis.
Troubleshooting Logic for Broad SEC Peaks
This diagram provides a logical flowchart for diagnosing the cause of broad or poorly resolved peaks during the SEC analysis of PEGylated products.
References
- 1. enovatia.com [enovatia.com]
- 2. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of heterogeneity in nonspecific PEGylation reactions of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 14. wyatt.com [wyatt.com]
- 15. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 17. researchgate.net [researchgate.net]
- 18. bruker.com [bruker.com]
- 19. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creativepegworks.com [creativepegworks.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. americanlaboratory.com [americanlaboratory.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 25. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
Minimizing off-target labeling in protein modification experiments
Welcome to the technical support center for protein modification experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target labeling and improve the specificity of their experiments.
Frequently Asked Questions & Troubleshooting
Issue 1: High background or non-specific signal detected after labeling.
Q: I'm observing high background signal and multiple non-specific bands on my Western blot after biotinylating my protein of interest. What are the common causes and how can I fix this?
A: High background and non-specific binding are often due to an excess of the labeling reagent, suboptimal reaction conditions, or inadequate quenching and washing steps. Over-labeling can cause protein precipitation or aggregation, which contributes to background noise.[1]
Troubleshooting Steps:
-
Optimize Reagent Concentration: The concentration of your labeling reagent is critical. An excessive molar ratio of label to protein can lead to modification of non-target amino acids.[2] Start by performing a titration experiment to determine the optimal molar coupling ratio for your specific protein.[3]
-
Control Reaction Conditions: Key parameters like pH, temperature, and incubation time significantly impact specificity.[2]
-
pH: Amine-reactive labeling (like with NHS esters) is most efficient at a slightly alkaline pH (7.2-9.0), where primary amines are deprotonated and more nucleophilic.[4] However, higher pH also increases the rate of hydrolysis of the reagent, so finding the optimal balance is key.[4][5]
-
Temperature & Time: Perform the reaction at a controlled temperature (e.g., room temperature or 4°C) and for a defined period.[3] Longer incubation times or higher temperatures can increase the likelihood of non-specific reactions.[2]
-
-
Ensure Proper Quenching: After the desired incubation time, the reaction must be stopped (quenched) to prevent further labeling. Add a quenching buffer containing primary amines, such as Tris or glycine, to consume any remaining reactive label.[4]
-
Improve Washing Steps: In applications like Western blotting or ELISA, non-specific binding of the detection reagents (e.g., streptavidin-HRP) can cause high background.[6] Increase the number and duration of wash steps, and consider adding detergents like Tween-20 to your wash buffers to reduce non-specific interactions. Increasing the salt concentration in buffers can also help minimize spurious avidin (B1170675) binding.[6]
-
Run Control Experiments: Always include proper controls. A "bead-only" control in immunoprecipitation can identify proteins that bind non-specifically to the beads.[7] A sample processed without the labeling reagent can help identify endogenously biotinylated proteins, which can be a source of false positives in streptavidin-based detection.[8]
Issue 2: Poor labeling specificity confirmed by mass spectrometry.
Q: My mass spectrometry (MS) results show that my labeling reagent has modified numerous off-target proteins and residues. How can I improve the specificity of my labeling reaction?
A: Achieving high specificity, especially for MS-based analysis, requires careful selection of labeling chemistry and precise control over reaction parameters.
Strategies for Improving Specificity:
-
Select the Right Chemistry:
-
Amine-Reactive (NHS esters): These are widely used but can be promiscuous as they target the primary amines on lysine (B10760008) residues and the N-terminus of proteins.[4][9][10] Since lysines are often abundant and surface-exposed, this can lead to off-target labeling.
-
Thiol-Reactive (Maleimides): These reagents target the sulfhydryl groups on cysteine residues. Cysteines are typically less abundant than lysines, offering a route to more specific labeling.[9]
-
Enzymatic Labeling: Methods like biotin (B1667282) ligase (BirA) tagging offer exceptional specificity.[2][11] BirA specifically attaches biotin to a single lysine within a 15-amino-acid acceptor peptide (AviTag), which can be genetically fused to your protein of interest.[11]
-
Bioorthogonal Chemistry: Techniques like click chemistry involve incorporating a non-native functional group (e.g., an azide) into the target protein, which then reacts specifically with a complementary probe.[12][13] This two-step process provides very high specificity.[12]
-
-
Optimize Reaction Parameters: As detailed in the previous section, fine-tuning the reagent-to-protein ratio, pH, temperature, and reaction time is crucial for minimizing off-target modifications.[2][14]
-
Affinity Enrichment: After labeling, use affinity enrichment strategies to isolate your specifically modified protein or peptides before MS analysis. This is particularly important for studying low-abundance post-translational modifications (PTMs).[12][15] For example, antibodies specific to a certain PTM can be used to enrich for modified peptides.[12][15]
Decision Workflow for Troubleshooting Off-Target Labeling
The following diagram outlines a logical workflow for diagnosing and resolving issues related to non-specific protein labeling.
Quantitative Data Summary
Optimizing reaction conditions often involves adjusting the molar ratio of the labeling reagent to the protein. The ideal ratio is protein-dependent.
| Parameter | General Recommendation | Considerations |
| Molar Coupling Ratio (Label:Protein) | Start with ratios of 10:1 to 40:1[3] | For smaller proteins, a lower ratio may be needed. For large proteins or less reactive targets, a higher ratio might be necessary.[3] Titration is essential. |
| Protein Concentration | ≥ 1.0 mg/mL[3][14] | Higher reactant concentrations can increase labeling rates and reduce hydrolysis of the labeling reagent.[14] |
| Reaction pH (NHS Esters) | 7.2 - 9.0[4] | Higher pH increases amine reactivity but also accelerates reagent hydrolysis. A common starting point is pH 8.0-8.5.[4][5] |
| Quenching Agent Concentration | 50 - 100 mM (final)[16] | Use a sufficient excess to consume all unreacted labeling reagent. Common quenchers are Tris or glycine.[4] |
Key Experimental Protocols
Protocol 1: General NHS-Ester Labeling and Quenching
This protocol provides a starting point for labeling a purified protein with an amine-reactive N-hydroxysuccinimide (NHS) ester dye or biotin.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4). Avoid buffers containing Tris or glycine.
-
NHS-ester labeling reagent (e.g., Biotin-NHS, fluorescent dye-NHS).
-
Anhydrous DMSO or DMF.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column (e.g., Sephadex G-25) to remove excess, unreacted label.[3]
Procedure:
-
Prepare Protein: Ensure the protein solution is at a suitable concentration (e.g., 2-5 mg/mL) in an appropriate amine-free buffer.
-
Prepare Labeling Reagent: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Initiate Labeling Reaction: Add the calculated volume of the 10 mM labeling reagent stock to the protein solution to achieve the desired molar coupling ratio (e.g., 20:1 label-to-protein).[3] Mix gently but thoroughly.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[3][17] Alternatively, incubate overnight at 4°C for more sensitive proteins.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[4]
-
Purify Labeled Protein: Remove the excess, unreacted label and the quenching agent by passing the reaction mixture over a desalting column equilibrated with your desired storage buffer.[3][17]
-
Validate Labeling: Determine the degree of labeling (DOL) using spectrophotometry, if using a fluorescent dye with a known extinction coefficient, or through assays like the HABA assay for biotin.[1][17]
Factors Influencing Labeling Specificity
The interplay of several factors determines the success and specificity of a protein modification experiment.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Common Research Strategies for Post-Translational Modification - Creative Proteomics [creative-proteomics.com]
- 11. Biotinylation - Wikipedia [en.wikipedia.org]
- 12. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]
- 14. Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Common Research Strategies for Post-Translational Modification | MtoZ Biolabs [mtoz-biolabs.com]
- 16. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NHS-ester-protein-labeling [protocols.io]
Technical Support Center: Strategies for Optimizing Linker Length in PROTAC Design
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on optimizing the linker in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles related to PROTAC linker design.
Q1: My synthesized PROTAC shows low or no target protein degradation. Where should I start troubleshooting?
A1: Low degradation efficiency is a common issue that can stem from several factors, with the linker design being a critical component.[1] Start with these initial checks:
-
Confirm Binary Interactions: Before assessing the ternary complex, verify that your PROTAC can independently bind to both the target protein (Protein of Interest - POI) and the E3 ligase.[2] Use assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm these binary binding events.
-
Verify Protein and Compound Integrity: Ensure your target protein and E3 ligase are correctly folded, pure, and active.[2] Confirm the chemical structure and purity of your PROTAC molecule using methods like NMR and mass spectrometry.[2]
-
Assess Ternary Complex Formation: The primary role of the linker is to facilitate a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[1] If this complex is unstable or has an unfavorable conformation, degradation will be inefficient.[1] Use assays like TR-FRET, AlphaLISA, or Co-Immunoprecipitation to assess ternary complex formation.[3][4]
-
Check Cellular Permeability: PROTACs are often large molecules with poor cell permeability. If the PROTAC cannot efficiently enter the cell, it cannot reach its target. Consider modifying the linker to improve physicochemical properties, for example, by replacing a hydrophobic alkyl chain with a more hydrophilic polyethylene (B3416737) glycol (PEG) linker.[4][5]
Q2: I observe a "hook effect" with my PROTAC. How can linker design help mitigate this?
A2: The "hook effect" is a phenomenon where target protein degradation decreases at high PROTAC concentrations.[3][5] This occurs because the PROTAC is more likely to form separate binary complexes (POI-PROTAC and PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[5] While inherent to the PROTAC mechanism, linker design can influence its severity:[6]
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex over the binary ones and can reduce the hook effect.[5][6]
-
Modify Linker Flexibility: Introducing rigidity into the linker (e.g., using cycloalkanes, piperazine/piperidine, or alkynes) can pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[6][7][] This can reduce the entropic penalty of binding and potentially lessen the formation of non-productive binary complexes.[6][7]
Q3: How do I systematically approach optimizing the linker length?
A3: Optimizing linker length is often an empirical process that requires synthesizing and testing a library of compounds.[7][9] The optimal length is highly dependent on the specific POI and E3 ligase pair.[4][10]
-
Strategy: Synthesize a series of PROTACs with systematically varied linker lengths. Common flexible linkers like alkyl chains and PEG units are synthetically accessible and allow for fine-tuning of the length.[4][7][11] For example, start with a flexible linker and vary the number of atoms (e.g., from 7 to 29 atoms) to identify a range where degradation is observed.[7]
-
Considerations:
-
A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[4][10]
-
A linker that is too long might result in unproductive binding modes or decreased cell permeability.[10]
-
The optimal linker length for one warhead/anchor pair does not usually translate across different E3 ligase anchors or target proteins.[7]
-
Q4: Besides length, what other linker properties should I consider optimizing?
A4: The linker is not just a passive spacer; its chemical composition, rigidity, and attachment points are critical.[10][12][13]
-
Composition: The chemical nature of the linker affects physicochemical properties like solubility and membrane permeability.[][10] PEG linkers can enhance solubility, while alkyl chains offer flexibility.[10] Incorporating polar functional groups like amides or ethers can also improve solubility.[11]
-
Rigidity: While flexible linkers (alkyl, PEG) are common starting points, introducing rigid motifs (e.g., piperazine, triazole, alkynes) can improve potency by reducing the entropic cost of ternary complex formation.[7][][10]
-
Attachment Points (Exit Vectors): The points where the linker connects to the warhead and the E3 ligase ligand are crucial.[10][11][14] The linker should be attached at a solvent-exposed position on each ligand to minimize disruption of their binding to their respective proteins.[10][11] Exploring different attachment sites can significantly impact degradation potency.[7]
Quantitative Data on Linker Optimization
The efficacy of a PROTAC is highly sensitive to linker length and composition. The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).
Table 1: Effect of Linker Length on FLT3 Degradation Warhead: Gilteritinib, E3 Ligase Ligand: Pomalidomide (CRBN)
| PROTAC Name | Linker Type | Linker Length (Atoms) | DC₅₀ (nM) in MV4-11 cells | Dₘₐₓ (%) in MV4-11 cells | Reference |
| CRBN(FLT3)-8 | PEG-based | ~12 | ~10 | >90 | [10] |
| Analog 1 | PEG-based | Shorter | >1000 | <20 | [10] |
| Analog 2 | PEG-based | Longer | >500 | ~40 | [10] |
Table 2: Effect of Linker Length on ERα Degradation Warhead: Estradiol derivative, E3 Ligase Ligand: VHL peptide
| PROTAC ID | Linker Type | Linker Length (Atoms) | ERα Degradation at 10 µM | Reference |
| 11 | PEG-like | 12 | +++ | [15] |
| 12 | PEG-like | 16 | ++++ | [15] |
| 13 | PEG-like | 19 | ++ | [15] |
| 14 | PEG-like | 21 | + | [15] |
Table 3: Effect of Linker Length on PI3K/mTOR Degradation Warhead: PKI587 derivative, E3 Ligase Ligand: VH032 (VHL)
| PROTAC Name | Linker Type | DC₅₀ (p110α) (nM) | Dₘₐₓ (p110α) (%) | DC₅₀ (mTOR) (nM) | Dₘₐₓ (mTOR) (%) | Reference | | :--- | :--- | :---: | :---: | :---: | :---: | | GP262 | C8 Alkyl | 227.4 | 71.3 | 45.4 | 74.9 |[16] | | Analog with shorter alkyl chain | C6 Alkyl | >1000 | <30 | >1000 | <25 |[16] | | Analog with PEG linker | PEG4 | 450.2 | 65.1 | 121.8 | 68.3 |[16] |
Note: The data above is compiled from different studies and experimental conditions may vary. It serves to illustrate the general principle of linker length dependency.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.[17]
1. Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a desired time (typically 18-24 hours).
2. Cell Lysis: a. Wash the cells once with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification: a. Determine the protein concentration of each supernatant using a BCA or Bradford assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blot: a. Normalize the protein amounts for each sample and prepare them by adding Laemmli sample buffer and boiling for 5-10 minutes. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin). f. Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST.
5. Detection and Analysis: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. b. Quantify the band intensities using densitometry software. c. Normalize the target protein signal to the loading control. d. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: AlphaLISA Assay for Ternary Complex Formation
This biochemical assay measures the PROTAC-induced proximity of the target protein and the E3 ligase.[4]
1. Reagent Preparation: a. Reconstitute and dilute recombinant tagged POI (e.g., GST-tagged) and E3 ligase complex (e.g., Flag-tagged CRBN/DDB1) in AlphaLISA buffer. b. Prepare a serial dilution of the PROTAC in the same buffer.
2. Assay Procedure: a. In a 384-well plate, add the POI, E3 ligase complex, and PROTAC at their final desired concentrations. b. Incubate for 1 hour at room temperature to allow for ternary complex formation. c. Add AlphaLISA acceptor beads (e.g., anti-GST) and incubate for 1 hour at room temperature in the dark. d. Add AlphaLISA donor beads (e.g., anti-Flag) and incubate for another hour at room temperature in the dark.
3. Data Acquisition and Analysis: a. Read the plate on an Alpha-enabled plate reader. b. The AlphaLISA signal is proportional to the amount of ternary complex formed. c. Plot the signal against PROTAC concentration to observe the proximity-induction profile, which may show the characteristic "hook effect."
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Bromoacetamido-PEG3-NH-Boc vs. Maleimide Linkers for Thiol Conjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of the final product. This guide provides an in-depth comparison of two widely used thiol-reactive linkers: Bromoacetamido-PEG3-NH-Boc and maleimide-based linkers. By examining their reaction mechanisms, kinetics, stability, and optimal reaction conditions, this document aims to equip scientists with the necessary information to make an informed choice for their specific application.
The covalent modification of cysteine residues is a cornerstone of modern bioconjugation, enabling the precise attachment of payloads such as drugs, imaging agents, and polyethylene (B3416737) glycol (PEG) chains to proteins and peptides. Both bromoacetamide and maleimide (B117702) functional groups are popular choices for this purpose due to their high reactivity and selectivity towards sulfhydryl groups. However, subtle yet significant differences in their chemical behavior can have far-reaching implications for the performance of the resulting bioconjugate.
Quantitative Comparison of Linker Performance
The following table summarizes the key performance characteristics of this compound and maleimide linkers based on available experimental data.
| Feature | This compound | Maleimide Linkers |
| Reactive Group | Bromoacetamide | Maleimide |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal Reaction pH | ≥ 8.0[1] | 6.5 - 7.5[1][2] |
| Reaction Rate | Slower than maleimides at neutral pH.[1] | Significantly faster than bromoacetamides at pH 6.5 (2-3 orders of magnitude).[3][4] |
| Bond Formed | Stable Thioether | Thiosuccinimide |
| Bond Stability | Highly stable and irreversible.[1][5][][] | Reversible (susceptible to retro-Michael reaction and thiol exchange).[5][8] |
| Chemoselectivity | High for thiols, even at elevated pH.[3][4] | Highly selective for thiols at pH 6.5-7.5; can react with amines at pH > 7.5.[1][] |
| Side Reactions | Minimal | Thiazine rearrangement with N-terminal cysteines; hydrolysis of the maleimide ring.[8] |
Delving into the Chemistry: Reaction Mechanisms and Stability
The distinct reactivity profiles of bromoacetamide and maleimide linkers stem from their different reaction mechanisms with thiols.
This compound reacts with the thiolate anion of a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction. This process involves the displacement of the bromide ion by the sulfur atom, resulting in the formation of a highly stable and irreversible thioether bond. The reaction rate is dependent on the concentration of the more nucleophilic thiolate anion, which is favored at higher pH values. Consequently, the reaction of bromoacetamides with thiols is more efficient at a pH of 8.0 or above.
Maleimide linkers , on the other hand, react with thiols through a Michael addition mechanism. The electron-deficient double bond of the maleimide ring readily accepts the nucleophilic attack from the thiol, leading to the formation of a thiosuccinimide linkage. This reaction is exceptionally rapid and highly selective for thiols within a pH range of 6.5 to 7.5.
A critical distinction lies in the stability of the resulting conjugate. The thioether bond formed from the bromoacetamide reaction is essentially permanent under physiological conditions. In contrast, the thiosuccinimide adduct from the maleimide reaction is susceptible to a retro-Michael reaction, particularly in environments with a high concentration of other thiols, such as glutathione (B108866) in the cytoplasm. This can lead to the undesirable exchange of the conjugated payload. However, the thiosuccinimide ring can undergo hydrolysis to form a more stable, ring-opened structure, which mitigates the risk of this exchange.
Experimental Protocols
To empirically compare the reactivity and stability of this compound and maleimide linkers, the following experimental protocols can be employed.
Protocol 1: Kinetic Analysis of Thiol-Linker Conjugation by HPLC
This protocol outlines a method to determine the second-order rate constants for the reaction of each linker with a model thiol-containing molecule (e.g., N-acetyl-L-cysteine).
Materials:
-
This compound
-
Maleimide-PEG linker with a comparable PEG length
-
N-acetyl-L-cysteine
-
Reaction buffers at various pH values (e.g., 0.1 M sodium phosphate (B84403) buffer at pH 6.5, 7.4, and 8.5)
-
Quenching solution (e.g., 1 M Dithiothreitol (DTT))
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and a UV detector
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the linkers and N-acetyl-L-cysteine in an appropriate solvent (e.g., DMF or water).
-
Reaction Setup: In a temperature-controlled environment, add a known concentration of the linker to the reaction buffer containing a known concentration of N-acetyl-L-cysteine to initiate the reaction.
-
Time-Point Quenching: At predetermined time intervals (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the conjugate over time.
-
Data Analysis: Plot the concentration of the remaining reactants versus time. From this data, calculate the initial reaction rates and determine the second-order rate constant (k) for each linker at each pH.
Protocol 2: Stability Assessment of Thiol Conjugates by LC-MS
This protocol is designed to evaluate the stability of the formed thioether and thiosuccinimide bonds in the presence of a competing thiol.
Materials:
-
Pre-formed conjugates of a model peptide with this compound and the maleimide linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Incubation: Dissolve the purified conjugates in PBS (pH 7.4) containing a physiological concentration of GSH (e.g., 5 mM).
-
Time-Course Sampling: Incubate the solutions at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot of each solution.
-
LC-MS Analysis: Analyze the samples directly by LC-MS to monitor the integrity of the conjugate.
-
Data Analysis: Quantify the peak area of the intact conjugate at each time point. For the maleimide conjugate, also monitor for the appearance of any thiol-exchanged products (e.g., GSH-linker adduct). Plot the percentage of intact conjugate remaining over time to determine the stability of each linkage.
Conclusion: Selecting the Optimal Linker
The choice between this compound and a maleimide linker is contingent upon the specific requirements of the application.
Maleimide linkers are the preferred choice when rapid and highly efficient conjugation at or near physiological pH is paramount. Their high reactivity allows for the use of lower concentrations of the labeling reagent, which can be advantageous when working with sensitive proteins. However, the potential for the retro-Michael reaction necessitates careful consideration of the in vivo or experimental environment. For applications where the conjugate will be exposed to high concentrations of thiols, strategies to hydrolyze the thiosuccinimide ring to its more stable form should be considered.
This compound , on the other hand, offers a superior solution when the ultimate stability of the conjugate is the primary concern. The irreversible thioether bond it forms provides a robust and permanent linkage. While the reaction kinetics are slower and require a higher pH, the resulting conjugate is not susceptible to thiol exchange. The Boc-protecting group on the terminal amine provides an additional site for orthogonal deprotection and subsequent modification, adding to its versatility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cysteine Modification: Bromoacetamido-PEG3-NH-Boc vs. Alternative Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
The selective modification of cysteine residues is a cornerstone of modern bioconjugation, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), the development of diagnostic probes, and the study of protein structure and function. The choice of crosslinker is critical, as it dictates the efficiency, specificity, and stability of the resulting conjugate. This guide provides an objective comparison of Bromoacetamido-PEG3-NH-Boc with other common cysteine-reactive crosslinkers, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a heterobifunctional crosslinker designed for the specific modification of sulfhydryl groups on cysteine residues. Its structure comprises three key components:
-
A bromoacetamide group: This electrophilic moiety reacts with the nucleophilic thiol group of a cysteine residue via an SN2 reaction to form a stable, irreversible thioether bond.
-
A polyethylene (B3416737) glycol (PEG) spacer (PEG3): The short PEG chain enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and improve pharmacokinetic properties.[1][2]
-
A Boc-protected amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group allows for subsequent deprotection under acidic conditions, revealing a primary amine that can be used for further conjugation or functionalization.
This combination of features makes this compound a versatile tool for two-step bioconjugation strategies.
Comparison with Alternative Cysteine Crosslinkers
The performance of this compound is best understood in the context of other widely used cysteine modification reagents, primarily maleimides and other haloacetamides like iodoacetamide.
Key Performance Metrics
| Feature | Bromoacetamides (e.g., this compound) | Maleimides | Iodoacetamides |
| Reaction Chemistry | SN2 Nucleophilic Substitution | Michael Addition | SN2 Nucleophilic Substitution |
| Reaction pH | Optimal at pH 8.0-9.0 | Optimal at pH 6.5-7.5[] | Optimal at pH ~8.3 |
| Reaction Kinetics | Moderate to Fast | Very Fast (k₂ ~ 10² M⁻¹s⁻¹)[4] | Slower than maleimides (k₂ ~ 0.6 M⁻¹s⁻¹)[4] |
| Bond Stability | Highly stable, irreversible thioether bond[] | Potentially reversible thioether bond (susceptible to retro-Michael addition and thiol exchange)[][5][6] | Highly stable, irreversible thioether bond |
| Specificity | High for thiols, but can react with other nucleophiles (e.g., amines, imidazole) at higher pH[7] | Highly selective for thiols at pH 6.5-7.5; can react with lysines at pH > 8.5[] | High for thiols, but can have off-target reactions with methionine at high concentrations |
| Hydrolytic Stability | Reagent is stable in aqueous solution | Reagent is prone to hydrolysis, especially at neutral to high pH, rendering it inactive[2][8][9] | Reagent is stable in aqueous solution |
Qualitative Comparison
Bromoacetamides offer a significant advantage in the stability of the final conjugate. The thioether bond formed is completely irreversible, which is a critical feature for applications like ADCs where premature drug release can lead to off-target toxicity.[] While the reaction rate is generally slower than that of maleimides, it is still efficient for most bioconjugation applications. The main consideration is the potential for off-target reactions at higher pH values, which can be mitigated by careful control of the reaction conditions.
Maleimides are popular due to their rapid reaction kinetics and high specificity for thiols within a physiological pH range.[] However, the stability of the resulting thiosuccinimide linkage is a major drawback. The reversible nature of the Michael addition can lead to thiol exchange reactions in the presence of other thiols like glutathione (B108866) in vivo, potentially leading to payload swapping and reduced efficacy.[5][6] Furthermore, the maleimide (B117702) ring itself is susceptible to hydrolysis, which can complicate the conjugation process.[2][8][9]
Iodoacetamides are chemically similar to bromoacetamides and also form very stable thioether bonds. They are a well-established choice for blocking free cysteine residues.[] However, they tend to be less reactive than bromoacetamides and have a known propensity for reacting with methionine residues, especially at higher reagent concentrations.
Experimental Protocols
The following are generalized protocols for cysteine modification. Researchers should optimize conditions for their specific protein and application.
Protocol 1: Cysteine Modification with this compound
This protocol is adapted from standard procedures for haloacetamide alkylation.
Materials:
-
Protein with accessible cysteine residues
-
This compound
-
Reduction buffer (e.g., PBS with 5 mM TCEP, pH 7.5)
-
Conjugation buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol)
-
Desalting column
Procedure:
-
Protein Reduction: Dissolve the protein in reduction buffer to a concentration of 1-10 mg/mL. If the target cysteines are involved in disulfide bonds, add a 10-50 fold molar excess of a reducing agent like TCEP or DTT. Incubate at room temperature for 30-60 minutes.
-
Buffer Exchange: Remove the reducing agent by buffer exchange into degassed conjugation buffer using a desalting column.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in an organic solvent like DMSO to prepare a stock solution (e.g., 10-20 mM).
-
Conjugation: Add a 10-20 fold molar excess of the this compound stock solution to the reduced protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench any unreacted crosslinker by adding a quenching solution to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching reagent by buffer exchange or dialysis into the desired storage buffer.
-
Analysis: Characterize the conjugate using techniques like SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling.
Protocol 2: Cysteine Modification with a Maleimide Crosslinker
Materials:
-
Protein with accessible cysteine residues
-
Maleimide crosslinker
-
Reduction buffer (e.g., PBS with 5 mM TCEP, pH 7.2)
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol)
-
Desalting column
Procedure:
-
Protein Reduction: Follow step 1 from Protocol 1.
-
Buffer Exchange: Remove the reducing agent by buffer exchange into degassed conjugation buffer (pH 6.5-7.5).
-
Crosslinker Preparation: Immediately before use, dissolve the maleimide crosslinker in an organic solvent like DMSO to prepare a stock solution (e.g., 10-20 mM).
-
Conjugation: Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C.
-
Quenching: Follow step 6 from Protocol 1.
-
Purification: Follow step 7 from Protocol 1.
-
Analysis: Follow step 8 from Protocol 1.
Visualizing the Workflow and Chemistry
Cysteine Modification Chemistry
Caption: Reaction mechanisms for cysteine modification.
General Workflow for Antibody-Drug Conjugate (ADC) Production
Caption: Workflow for ADC production via cysteine conjugation.
Conclusion
The selection of a crosslinker for cysteine modification is a critical decision that impacts the performance and stability of the final bioconjugate. This compound, representing the bromoacetamide class of reagents, offers the significant advantage of forming highly stable and irreversible thioether bonds, which is paramount for in vivo applications such as ADCs. While maleimide crosslinkers provide faster reaction kinetics, the potential for instability and thiol exchange must be carefully considered. Iodoacetamides also form stable bonds but may exhibit lower reactivity and off-target modification of other residues.
For researchers prioritizing conjugate stability and requiring a versatile handle for further functionalization, this compound and similar bromoacetamide-based reagents present a robust and reliable choice. Careful optimization of reaction conditions, particularly pH, will ensure high specificity and yield for any chosen crosslinker.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Bromoacetamido-PEG3-NH-Boc Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of bioconjugation is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of mass spectrometry and other analytical methods for validating the successful conjugation of Bromoacetamido-PEG3-NH-Boc to target molecules, particularly those containing thiol groups.
This guide will delve into the experimental protocols and data interpretation for Electrospray Ionization-Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS). Furthermore, it will present a comparative analysis with alternative techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a holistic view for selecting the most appropriate analytical strategy.
Mass Spectrometry Analysis: The Gold Standard for Conjugation Confirmation
Mass spectrometry (MS) stands as a primary and highly sensitive technique for confirming covalent modifications to molecules.[1] It provides direct evidence of conjugation by accurately measuring the mass increase corresponding to the addition of the this compound linker. Both ESI-MS and MALDI-TOF MS are powerful tools for this purpose, each with its own set of advantages.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI-MS is particularly well-suited for the analysis of small to medium-sized molecules and is often coupled with liquid chromatography (LC-MS) for online separation and analysis of complex reaction mixtures.[2][3] This technique is preferred for its automated workflow and reduced sample preparation time.[1]
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a robust technique for determining the molecular weight of a wide range of molecules, including PEGylated compounds.[1][4] It is known for its high sensitivity, allowing for the detection of analytes in the low femtomole range, and its tolerance to buffers and salts.[5]
Table 1: Comparison of Mass Spectrometry Techniques for this compound Conjugation Analysis
| Feature | Electrospray Ionization-Mass Spectrometry (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization-Time of Flight MS (MALDI-TOF MS) |
| Principle | Soft ionization of analytes from a liquid phase. | Laser-induced desorption and ionization of analytes from a solid matrix. |
| Sample State | Solution | Solid crystal |
| Coupling | Easily coupled with Liquid Chromatography (LC-MS). | Typically used for direct analysis of purified samples. |
| Ionization | Forms multiply charged ions. | Predominantly forms singly charged ions. |
| Mass Range | Suitable for small to large molecules. | Broad mass range, particularly effective for larger molecules. |
| Sensitivity | High (picomole to femtomole) | Very high (femtomole to attomole) |
| Sample Prep | Relatively simple, buffer exchange may be needed. | Requires co-crystallization with a suitable matrix. |
| Data Complexity | Can be complex due to multiple charge states. | Generally simpler spectra with singly charged ions. |
Experimental Protocols for Mass Spectrometry
ESI-MS Protocol for a Thiol-Containing Small Molecule
-
Sample Preparation:
-
Dissolve the conjugated sample in a suitable solvent system, such as a mixture of water, acetonitrile, and a small amount of formic acid (e.g., 50:50:0.1 v/v/v).
-
The final concentration should be in the range of 1-10 µM.
-
If necessary, perform a buffer exchange using a desalting column to remove non-volatile salts.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3-5 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 500-800 L/hr.
-
Mass Range: Scan a mass range that includes the expected masses of the starting material and the conjugated product.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular weight of the starting thiol-containing molecule.
-
Look for a new peak with a mass increase corresponding to the mass of the this compound linker (C₁₅H₂₉BrN₂O₆, MW: 413.30 g/mol ) minus the mass of a hydrogen atom, plus the mass of the adducted ion (e.g., H⁺).[6][7][8] The bromoacetamide group reacts with a thiol via nucleophilic substitution, displacing the bromine atom. The expected mass shift upon conjugation is therefore the mass of the linker minus the mass of HBr.
-
MALDI-TOF MS Protocol
-
Matrix Selection and Preparation:
-
Choose a suitable matrix compatible with the analyte. For PEGylated compounds, α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common choices.[9][10][11]
-
Prepare a saturated solution of the matrix in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
-
Sample Preparation:
-
Mix the analyte solution (typically 1 mg/mL) with the matrix solution at a ratio of 1:1 to 1:10 (analyte:matrix).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Use the minimum laser energy required for good signal-to-noise ratio to avoid fragmentation.
-
Mass Range: Set a mass range to include the expected molecular weights.
-
-
Data Analysis:
-
Acquire the mass spectrum and identify the peak for the unconjugated molecule.
-
Observe a new peak at a higher m/z value corresponding to the conjugated product. The mass difference should align with the added linker mass.
-
Experimental Workflow for Conjugation and MS Analysis
Caption: Workflow for this compound conjugation and mass spectrometry confirmation.
Alternative Analytical Techniques for Conjugation Confirmation
While mass spectrometry provides definitive mass information, other spectroscopic techniques can offer complementary evidence of successful conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about a molecule.[12] For confirming the conjugation, ¹H NMR is particularly useful. The disappearance of the proton signal corresponding to the thiol (-SH) group and the appearance of new signals from the PEG linker in the product spectrum are strong indicators of a successful reaction.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy detects the vibrational frequencies of functional groups within a molecule.[5] The disappearance of the S-H stretching band (typically around 2550 cm⁻¹) from the starting thiol-containing material and the appearance of new bands associated with the PEG linker (e.g., C-O-C stretching around 1100 cm⁻¹) in the product spectrum can confirm the reaction.[14]
Table 2: Comparison of Analytical Techniques for Conjugation Confirmation
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Exact molecular weight of starting materials and products. | High sensitivity and specificity; provides direct evidence of conjugation. | May require sample purification; complex spectra for heterogeneous samples. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information and connectivity of atoms. | Provides unambiguous structural confirmation. | Lower sensitivity than MS; requires higher sample concentrations and purity. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by chemical bonds. | Presence or absence of specific functional groups. | Rapid and non-destructive. | Provides indirect evidence of conjugation; can be difficult to interpret complex spectra. |
Logical Flow of Analysis
Caption: Decision-making flowchart for confirming this compound conjugation.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. lcms.cz [lcms.cz]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS:1421933-39-2 | Biopharma PEG [biochempeg.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. bath.ac.uk [bath.ac.uk]
- 10. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 11. Endgroup analysis of polyethylene glycol polymers by matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates
A Guide for Researchers in Drug Development
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, bystander effect, and overall therapeutic window. This guide provides an objective comparison of these two primary linker strategies, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for ADC design.
Mechanisms of Drug Release: A Tale of Two Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1] Cleavable linkers are designed to be severed under specific physiological conditions within or around tumor cells, whereas non-cleavable linkers depend on the complete degradation of the antibody component to free the drug.[1][2]
-
Cleavable Linkers: These linkers incorporate chemically or enzymatically susceptible bonds.[3][4] Release is triggered by factors prevalent in the tumor microenvironment or inside the cancer cell, such as:
-
Enzymes: Proteases like Cathepsin B, which are often overexpressed in tumor lysosomes, can cleave specific peptide sequences (e.g., valine-citrulline) within the linker.[3][4]
-
pH: The acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8) can hydrolyze acid-labile linkers like hydrazones.[3]
-
Redox Potential: The high intracellular concentration of glutathione (B108866) can reduce disulfide bonds, releasing the payload.[3]
-
-
Non-Cleavable Linkers: These form a stable covalent bond (e.g., a thioether bond) that resists cleavage.[1][4] The ADC must be internalized, trafficked to the lysosome, where the antibody itself is completely degraded by proteases.[5][6] This process releases the payload, which remains attached to the linker and a single amino acid residue from the antibody (e.g., lysine-SMCC-DM1).[4][7]
Visualization of Release Mechanisms
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Quantitative Performance Data: A Comparative Overview
The choice of linker significantly impacts an ADC's stability, potency, and therapeutic index. While direct head-to-head comparisons are often specific to the antibody, payload, and tumor model, the following tables summarize key performance differences based on published data.
Table 1: Key Performance Characteristics
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether/SMCC) |
| Mechanism of Release | Enzymatic/chemical cleavage in lysosome or TME.[8] | Proteolytic degradation of the antibody in the lysosome.[6][8] |
| Released Payload | Unmodified, potent payload (e.g., MMAE).[8] | Payload-linker-amino acid adduct (e.g., Lys-SMCC-DM1).[4][8] |
| Plasma Stability | Generally lower, potential for premature drug release.[8] | Generally higher, leading to a more stable ADC in circulation.[4][8] |
| Bystander Effect | High, due to release of membrane-permeable payload.[8][9] | Low to negligible, as the released adduct is charged and less permeable.[5][8][10] |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect.[5][11] | Lower potential due to higher stability and limited bystander effect.[4][5] |
| Therapeutic Window | Can be narrower due to off-target toxicity.[5] | Generally wider due to enhanced safety and stability.[4][5] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[9] | Less effective, requires high antigen expression on all cells.[10] |
Table 2: Clinical Toxicity Profile Comparison
A meta-analysis of 40 clinical trials involving 7,879 patients highlighted significant differences in toxicity profiles.
| Adverse Event (Grade ≥3) | ADCs with Cleavable Linkers (N=2,985) | ADCs with Non-Cleavable Linkers (N=4,894) | Key Finding |
| Any Adverse Event | 47% | 34% | Significantly lower toxicity for non-cleavable linkers.[11][12] |
| Neutropenia | Significantly Higher | Significantly Lower | Non-cleavable linkers are favored.[12] |
| Anemia | Significantly Higher | Significantly Lower | Non-cleavable linkers are favored.[12] |
Data compiled from a systematic review and meta-analysis.[11][12] These findings support the hypothesis that the higher stability of non-cleavable linkers reduces premature payload release, leading to fewer systemic toxicities.[11]
The Bystander Effect: A Double-Edged Sword
The bystander effect, or the ability of a released payload to kill adjacent antigen-negative tumor cells, is a critical feature primarily associated with cleavable linkers.[9]
-
Mechanism: Cleavable linkers release the original, often non-polar and membrane-permeable payload (e.g., MMAE).[9] This free drug can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen. This is highly advantageous in treating solid tumors known for heterogeneous antigen expression.[9][13]
-
Non-Cleavable Limitation: Non-cleavable linkers release a payload-linker-amino acid adduct.[6] The attached charged amino acid renders the molecule less permeable to cell membranes, largely preventing it from diffusing out of the target cell and killing bystander cells.[10][14]
Experimental Protocols for Linker Evaluation
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and quantify premature payload release in plasma over time.
-
Preparation: Incubate the ADC (e.g., at 100 µg/mL) in human or murine plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Processing: Precipitate plasma proteins using acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.
-
Analysis: Analyze the supernatant for the presence of released free payload using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification: Calculate the percentage of intact ADC remaining or the percentage of payload released at each time point relative to a control sample.
Protocol 2: In Vitro Cytotoxicity and Bystander Effect Assay
Objective: To measure the potency of the ADC against antigen-positive cells and its ability to kill co-cultured antigen-negative cells.
-
Cell Culture:
-
ADC Treatment: Add serial dilutions of the ADC to the mono-culture and co-culture plates. Include a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for internalization and payload release (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® (Promega) or by staining and flow cytometry to differentiate between the two cell populations in the co-culture.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 (half-maximal inhibitory concentration) for both target and bystander cells. A low IC50 in the bystander population indicates a strong bystander effect.
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a living model.
-
Model System: Implant human tumor cells (e.g., NCI-N87 gastric cancer cells) subcutaneously into immunocompromised mice (e.g., nude mice).[15]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Dosing: Randomize mice into treatment groups (e.g., Vehicle control, Cleavable ADC, Non-cleavable ADC). Administer the ADCs, typically via intravenous injection, at a specified dose and schedule (e.g., a single 10 mg/kg dose).[2]
-
Monitoring: Measure tumor volumes with calipers and monitor animal body weight twice weekly as an indicator of toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage to compare the efficacy of the different ADCs.[1]
Visualization of a Typical Evaluation Workflow
Caption: A typical experimental workflow for evaluating ADC performance.
Conclusion: Selecting the Optimal Linker
The decision between a cleavable and non-cleavable linker is a critical inflection point in ADC design, with no one-size-fits-all solution.[5] The choice must be tailored to the specific therapeutic context.
-
Cleavable linkers are often preferred for their versatility and the powerful bystander effect, making them suitable for treating heterogeneous solid tumors.[5][16] However, this comes with a higher risk of off-target toxicity that must be carefully managed.[5][11]
-
Non-cleavable linkers offer superior plasma stability, a wider therapeutic window, and a better safety profile.[4][5][14] This makes them an excellent choice for hematological malignancies or for highly homogeneous tumors where a bystander effect is not required and minimizing systemic toxicity is paramount.[1][10]
Ultimately, the optimal linker strategy depends on the target antigen's expression and homogeneity, the tumor microenvironment, the payload's properties, and the desired balance between potent efficacy and patient safety.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. books.rsc.org [books.rsc.org]
- 7. genemedi.net [genemedi.net]
- 8. benchchem.com [benchchem.com]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Navigating the PROTAC Landscape: A Comparative Guide to the In Vitro and In Vivo Efficacy of PROTACs with PEG3 Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. A critical determinant in this design is the chemical linker connecting the target protein ligand and the E3 ligase recruiter. While polyethylene (B3416737) glycol (PEG) linkers, particularly those with three units (PEG3), have been widely adopted, a thorough assessment of their efficacy compared to alternative linker strategies is essential for optimizing next-generation protein degraders.
This guide provides an objective comparison of PROTACs featuring PEG3 linkers against those with alternative linker chemistries, such as alkyl chains and rigid linkers. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to empower informed decision-making in the development of potent and effective protein degraders.
The Crucial Role of the Linker in PROTAC Efficacy
The linker in a PROTAC molecule is far more than a simple tether. Its length, composition, and flexibility profoundly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This, in turn, dictates the efficiency of polyubiquitination and subsequent degradation of the target protein by the proteasome.[2] An optimal linker facilitates a productive orientation of the E3 ligase towards the target protein, while a suboptimal linker can lead to steric hindrance or unproductive ternary complex formation.[3]
Comparative Analysis of Linker Performance: In Vitro Efficacy
The in vitro efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] The following tables summarize quantitative data from comparative studies on PROTACs targeting the epigenetic reader protein BRD4, a well-established target in oncology. These studies highlight the impact of different linker types on degradation potency.
Table 1: Comparative In Vitro Efficacy of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MZ1 | BRD4 | VHL | PEG/Alkyl Hybrid | ~1-10 | >90 | HeLa, various cancer cells | [4][5] |
| dBET1 | BRD4 | CRBN | PEG/Alkyl Hybrid | <100 | >85 | MV4;11 | [4][6] |
| ARV-825 | BRD4 | CRBN | PEG/Alkyl Hybrid | <1 | >90 | 22Rv1 | [4] |
| AT1 | BRD4 | VHL | Alkyl | ~10 | >90 | RS4;11 | [6] |
| Compound 32 | BRD4 | VHL | Rigid (piperazine-containing) | <10 | >90 | VCaP | [6] |
Note: Direct comparison of DC50 values across different studies should be approached with caution due to variations in experimental conditions and cell lines.
Table 2: Influence of Linker Length on ERα Degradation
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
This data, from a study by Cyrus et al., demonstrates that a 16-atom linker provided the optimal length for ERα degradation and cell growth inhibition.[7]
In Vivo Efficacy: Translating In Vitro Potency to Animal Models
The ultimate test of a PROTAC's therapeutic potential lies in its in vivo efficacy. Animal models, typically mouse xenografts, are used to assess a PROTAC's ability to degrade the target protein in a complex biological system and to inhibit tumor growth.
Table 3: Representative In Vivo Efficacy of BRD4-Targeting PROTACs
| PROTAC | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Target Degradation in Tumor | Reference |
| ARV-771 | CB-17 SCID mice with 22Rv1 xenografts | 50 mg/kg, daily, i.p. | Significant | Yes | [5] |
| DP1 | SCID mice with SU-DHL-4 xenografts | 100 mg/kg, daily, i.p. | Significant | Yes | [8] |
Visualizing the Process: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Caption: Simplified BRD4 signaling pathway and the intervention by a PROTAC.
Caption: General experimental workflow for in vitro and in vivo PROTAC evaluation.
Detailed Experimental Protocols
Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments.
In Vitro Protein Degradation Assay (Western Blot)
This assay is a standard method to quantify the reduction of a target protein in cells following PROTAC treatment.[1]
-
Cell Culture and Treatment:
-
Plate cells (e.g., cancer cell lines) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PROTAC in a mouse model.[9]
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a mixture of media and Matrigel into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
PROTAC Formulation and Administration:
-
Formulate the PROTAC in a suitable vehicle for the chosen route of administration (e.g., oral gavage or intraperitoneal injection). A common vehicle for oral administration is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.[9]
-
Administer the PROTAC at a predetermined dose and schedule (e.g., daily).
-
-
Efficacy and Tolerability Monitoring:
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as an additional endpoint.
-
A portion of the tumor tissue can be processed for Western blot analysis to confirm target protein degradation in vivo.
-
Conclusion and Future Directions
The choice of linker is a critical parameter in the design of effective PROTACs. While PEG3 linkers offer advantages in terms of solubility and synthetic accessibility, the presented data underscores that linker optimization is highly target- and E3 ligase-dependent. Both alkyl chains and rigid linkers represent viable and sometimes superior alternatives. A systematic exploration of linker length and composition is crucial for identifying PROTACs with optimal in vitro and in vivo efficacy. Future advancements in computational modeling and structural biology will likely enable a more predictive and rational approach to linker design, further accelerating the development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Functional Assays for Validating Targeted Protein Degradation
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to eliminate specific disease-causing proteins by co-opting the cell's natural ubiquitin-proteasome system.[1][2][3] Unlike traditional inhibitors that only block a protein's function, degraders physically remove the protein, offering a powerful strategy to address targets previously considered "undruggable".[4][5] Validating the efficacy and mechanism of these degraders requires a suite of robust functional assays. This guide provides a comparative overview of key assays, complete with experimental protocols and quantitative data, to aid researchers in selecting the most appropriate methods for their TPD projects.
Core Principle: The TPD Pathway
The fundamental mechanism of action for most TPD compounds involves the formation of a ternary complex, bringing the target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase.[1][6] This proximity facilitates the transfer of ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[7][8] Effective validation, therefore, hinges on assays that can quantify the disappearance of the target protein and confirm the engagement of this degradation pathway.
Comparison of Key Functional Assays
The validation of a TPD candidate involves a multi-faceted approach, ranging from low-throughput, detail-rich methods to high-throughput screens. The choice of assay depends on the stage of drug discovery, the specific questions being asked, and available resources.
| Assay | Principle | Throughput | Key Parameters | Pros | Cons |
| Western Blot | Antibody-based detection of protein size and abundance after gel electrophoresis.[9] | Low | Dmax, DC50 | Gold standard, provides molecular weight information, widely accessible.[1] | Low throughput, semi-quantitative, requires specific antibodies. |
| HiBiT Lytic Assay | Bioluminescence measurement of a small peptide (HiBiT) tagged to the endogenous protein.[10][11] | High | Dmax, DC50, Degradation Rate | Highly quantitative, high-throughput, sensitive, measures endogenous protein levels.[7] | Requires CRISPR-based cell line engineering.[10] |
| Flow Cytometry | Antibody-based detection of protein levels in individual cells using fluorescence.[12] | Medium-High | % Degraded Cells, MFI Reduction | Single-cell resolution, can analyze heterogeneous populations, multiplexing possible.[12][13] | Requires cell-surface or permeabilization-compatible antibodies, can be complex. |
| ELISA | Antibody-based capture and detection of protein abundance in a plate-based format. | Medium-High | Dmax, DC50 | Quantitative, higher throughput than Western Blot. | Requires matched antibody pairs, may not distinguish between protein isoforms. |
Quantitative Data Summary
The efficacy of a degrader is typically defined by two key metrics: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[14][15] Below is a comparative table of reported values for well-characterized BRD4 degraders, illustrating how these parameters can be assessed using different assays.
| Degrader | Target | Cell Line | Assay Used | DC50 | Dmax | Reference |
| MZ1 | BRD4 | H661, H838 | Western Blot | 8 nM, 23 nM | Complete at 100 nM | [14] |
| MZ1 | BRD4 | HEK293 | HiBiT Assay | 2 nM | >90% | [16] |
| ARV-825 | BRD4 | Burkitt's Lymphoma | Western Blot | < 1 nM | Not Reported | [14] |
| dBET1 | BRD2/3/4 | HEK293 | Western Blot | - | >90% at 1µM | [17] |
| PLX-3618 | BRD4 | MV-4-11 | Western Blot | ~6 nM | >90% | [18] |
| dTAG-13 | HiBiT-dTAG fusion | HEK293 | HiBiT Assay | ~1 nM | >90% | [19] |
Note: DC50 and Dmax values can vary significantly based on the cell line, treatment time, and specific assay protocol.
Experimental Protocols & Workflows
Western Blotting for Protein Degradation
Western blotting is a foundational technique to directly visualize and quantify the reduction in target protein levels.[1] It provides critical proof of degradation by showing the disappearance of the protein band at the correct molecular weight.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at a density to ensure they are in a logarithmic growth phase. Treat with serial dilutions of the degrader compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (typically 4-24 hours).[14]
-
Sample Preparation (Lysis): After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][20] Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[1]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.[1]
-
SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and run the electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1][21]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[1] Incubate with a primary antibody specific to the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[1] Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., GAPDH, α-Tubulin) to calculate the percentage of degradation relative to the vehicle control.[15]
HiBiT-Based Lytic Detection Assay
The HiBiT system is a highly sensitive, bioluminescence-based assay ideal for high-throughput screening.[10] It involves CRISPR/Cas9-mediated insertion of an 11-amino-acid HiBiT tag into the endogenous locus of the target protein.[7] The amount of HiBiT-tagged protein is quantified by adding a complementary LgBiT protein and a substrate, which generates a luminescent signal directly proportional to the protein level.[11]
Detailed Protocol:
-
Cell Seeding: Seed the HiBiT-tagged cells in a 96-well or 384-well plate.[14]
-
Compound Treatment: Treat the cells with a serial dilution of the degrader compound or DMSO as a control and incubate for the desired duration.
-
Lytic Detection: Prepare a 2x lytic detection reagent by combining the lytic buffer, LgBiT protein, and lytic substrate according to the manufacturer's instructions.[10]
-
Measurement: Add an equal volume of the 2x lytic detection reagent to the cells in each well.[10] Shake the plate for a few minutes to ensure lysis and signal generation.
-
Data Analysis: Measure the luminescence using a plate reader. The signal loss is proportional to the degradation of the HiBiT-tagged protein.[11] Normalize the readings to the vehicle control and plot the data against the compound concentration to determine DC50 and Dmax values.[14]
Flow Cytometry for Degradation Analysis
Flow cytometry offers a powerful method to quantify protein degradation on a single-cell basis, which is invaluable for analyzing heterogeneous cell populations or complex tissues.[12][22]
Detailed Protocol:
-
Cell Preparation and Treatment: Prepare a single-cell suspension and treat with the degrader compound as described in other methods.
-
Staining:
-
Surface Staining: If the target is a surface protein, incubate the cells with a fluorescently-conjugated primary antibody.
-
Intracellular Staining: For intracellular targets, first fix the cells (e.g., with 4% paraformaldehyde) and then permeabilize them (e.g., with saponin (B1150181) or methanol) to allow the antibody to access the cell interior. Incubate with the primary antibody, followed by a fluorescently-conjugated secondary antibody if needed.[23]
-
-
Data Acquisition: Analyze the stained cells on a flow cytometer, collecting fluorescence data from thousands of individual cells.
-
Data Analysis: Gate on the cell population of interest. The reduction in the mean fluorescence intensity (MFI) or the percentage of "target-low" cells in the treated samples compared to the control indicates the degree of protein degradation.[12]
Conclusion
Validating targeted protein degradation requires a thoughtful and multi-pronged approach. While Western blotting remains the gold standard for initial confirmation, high-throughput methods like the HiBiT assay are essential for lead optimization and large-scale screening.[10][17] Flow cytometry provides unique single-cell insights that are critical for understanding cellular heterogeneity and in vivo applications.[12] By combining these powerful techniques and carefully quantifying key parameters like DC50 and Dmax, researchers can confidently characterize novel degraders and accelerate their path toward clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation and Induced Proximity [rndsystems.com]
- 9. youtube.com [youtube.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 11. 標的タンパク質分解 [promega.jp]
- 12. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 13. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. promega.co.jp [promega.co.jp]
- 18. plexium.com [plexium.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 21. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 22. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Flow Cytometry Protocol | Abcam [abcam.com]
Optimizing PROTAC Activity: A Comparative Guide to PEG Linker Lengths
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how polyethylene (B3416737) glycol (PEG) linker length impacts the efficacy of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed methodologies.
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. Among the various linker types, PEG linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length.[1] This guide provides an in-depth comparison of how different PEG linker lengths influence PROTAC activity, with a focus on key performance indicators such as degradation efficiency and ternary complex formation.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker in a PROTAC molecule is not merely a spacer; it plays a crucial role in determining the overall efficacy, selectivity, and physicochemical properties of the degrader.[2] The length and composition of the linker directly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[3] An optimal linker length is essential for inducing efficient ubiquitination and subsequent degradation of the target protein.[2][3]
A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[][5] Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it could lead to an unstable, overly flexible complex.[3][][5] Therefore, the systematic variation of PEG linker length is a key optimization strategy in the design of novel PROTACs.[2]
Comparative Analysis of PEG Linker Length on PROTAC Performance
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.[3]
Case Study 1: Targeting Bromodomain-containing protein 4 (BRD4)
The degradation of BRD4 is a well-studied example of PROTAC optimization. While a single comprehensive study comparing a full series of PEG linkers is not available, compiling data from various sources targeting BRD4 reveals clear trends.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[6] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[6] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[6][7] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[6] |
| 4-5 | BRD4 | H661 | < 0.5 | > 90 | Longer linkers can restore and even enhance degradation efficiency, suggesting an optimal length for productive ternary complex formation.[7] |
| >5 | BRD4 | Various | Variable | Variable | Potency may decrease with excessively long linkers, potentially due to the "hook effect" or suboptimal complex formation.[2] |
Note: The data presented is a synthesis of findings from multiple research articles. Direct comparison should be made with caution due to potential variations in experimental conditions.[6]
From the compiled data, a "hook effect" is often observed, where suboptimal linker lengths hinder the formation of a stable ternary complex, leading to reduced degradation.[2] For BRD4, it appears that very short linkers or those with 4-5 PEG units can be effective, while intermediate lengths of 1-2 PEG units are detrimental.[6][7]
Case Study 2: Targeting Estrogen Receptor α (ERα)
In the development of ERα-targeting PROTACs, the length of the PEG linker was also found to be a key factor in degradation efficiency.
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Potency | Reference |
| 12 | ERα | VHL | Less Potent | [3][8] |
| 16 | ERα | VHL | More Potent | [3][8] |
A PROTAC with a 16-atom linker demonstrated significantly higher potency in degrading ERα compared to a similar PROTAC with a 12-atom linker, despite both having comparable binding affinities to ERα.[3][8] This highlights that linker length, rather than just binding affinity, is a critical determinant of degradation efficacy.
Case Study 3: Targeting TANK-Binding Kinase 1 (TBK1)
Research on TBK1-targeting PROTACs revealed a clear length-dependent activity profile.
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Activity | DC50 (nM) | Dmax (%) | Reference |
| < 12 | TBK1 | VHL | Not Observed | - | - | [7][8] |
| 12-29 | TBK1 | VHL | Observed | 3 (for 21-atom linker) | 96 (for 21-atom linker) | [7] |
| 29 | TBK1 | VHL | Observed | 292 | 76 | [7] |
PROTACs with linkers shorter than 12 atoms showed no degradation of TBK1.[7][8] In contrast, compounds with linkers between 12 and 29 atoms all exhibited submicromolar degradation potency, with a 21-atom linker showing the highest efficacy.[7] A decrease in potency was observed with a 29-atom linker.[7]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC research, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity and Performance Guide to Bromoacetamido-PEG3-NH-Boc and Alternative Bioconjugation Linkers
For researchers, scientists, and drug development professionals, the selection of a heterobifunctional linker is a critical step that dictates the performance, stability, and homogeneity of the final bioconjugate. This guide provides an objective comparison of the synthesized Bromoacetamido-PEG3-NH-Boc linker against common alternatives, with a focus on purity assessment and performance characteristics supported by established experimental data.
This compound is a versatile, PEGylated linker featuring a bromoacetamide group for reaction with thiol moieties (e.g., cysteine residues) and a Boc-protected amine for subsequent coupling after deprotection.[1][2][3][4][5] Its PEG3 spacer enhances solubility and provides a flexible linkage.[6] This linker is particularly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand.[2][4][7][8][9][10][11][12][13][14]
Comparative Analysis of Linker Purity and Performance
The purity of a linker is paramount to ensure batch-to-batch consistency and predictable performance in conjugation reactions. While commercially available this compound is typically supplied at a purity of ≥95%, it is essential to employ rigorous analytical methods to verify its identity and purity prior to use.[1] The following tables compare this compound with two common alternative linker classes: the traditional non-PEGylated SMCC linker and a "click chemistry" based DBCO-PEG4-NHS Ester.
Table 1: Comparison of Linker Characteristics
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | DBCO-PEG4-NHS Ester |
| Reactive Ends | Bromoacetamide (thiol-reactive), Boc-protected Amine | NHS Ester (amine-reactive), Maleimide (B117702) (thiol-reactive) | NHS Ester (amine-reactive), DBCO (azide-reactive) |
| Spacer | PEG3 (hydrophilic) | Cyclohexane (hydrophobic) | PEG4 (hydrophilic) |
| Key Advantages | Hydrophilic spacer enhances solubility; Boc protection allows sequential conjugation. | Well-established in approved ADCs; rigid spacer. | Bio-orthogonal "click chemistry" offers high specificity and efficiency without a catalyst.[15] |
| Key Disadvantages | Bromoacetamide is less selective than maleimide for thiols. | Potential for maleimide instability (retro-Michael addition); hydrophobic.[1][15] | DBCO group is hydrophobic.[15] |
Table 2: Typical Performance and Purity Data
| Parameter | This compound | SMCC | DBCO-PEG4-NHS Ester |
| Typical Supplier Purity | ≥95% | ≥95% | ≥95% |
| Conjugation Efficiency | Moderate to High | High | Very High |
| Stability of Thiol Conjugate | Stable Thioether Bond | Prone to retro-Michael addition, leading to deconjugation.[1] | Not Applicable |
| Aqueous Solubility | High | Low | Moderate to High |
| Impact on Aggregation | Low (due to hydrophilic PEG) | Can increase aggregation with hydrophobic payloads.[16] | Can increase hydrophobicity. |
Experimental Protocols for Purity Assessment
Detailed and reproducible experimental protocols are essential for the accurate assessment of linker purity. The following are standard methodologies for the analysis of this compound and its alternatives.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the linker and quantify any impurities.
Methodology:
-
System: An HPLC or UPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: Dissolve the linker in a 50:50 mixture of Water:ACN to a concentration of 1 mg/mL.
-
Data Analysis: Integrate the peak areas of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the linker, verifying its identity.
Methodology:
-
System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Chromatography: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100 - 1000.
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. Compare the observed monoisotopic mass with the theoretical mass of the linker. For this compound, the expected [M+H]⁺ is approximately 414.13 (for ⁷⁹Br) and 416.13 (for ⁸¹Br), showing a characteristic isotopic pattern.
-
Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural information and confirm the presence of key functional groups.
Methodology:
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the linker in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiment: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
For this compound:
-
Confirm the presence of the Boc group (a singlet at ~1.4 ppm, integrating to 9H).
-
Identify the characteristic signals of the PEG chain (a complex multiplet between 3.5 and 3.7 ppm).
-
Observe the signal for the methylene (B1212753) protons of the bromoacetamide group (~3.9 ppm).
-
-
Compare the observed chemical shifts and integrations with the expected structure. The disappearance of the Boc signal after acid-mediated deprotection can also be monitored by NMR.[17][18]
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding the synthesis, analysis, and application of these linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Bromoacetamido-PEG3-Boc-amine | C15H29BrN2O6 | CID 77078467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijcrr.com [ijcrr.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Bromoacetamido-PEG3-NH-Boc: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including specialized reagents like Bromoacetamido-PEG3-NH-Boc. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.
This compound is a PEG-based PROTAC linker utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1] While specific hazard information is not extensively documented in publicly available literature, it is imperative to treat this compound with care, following standard laboratory safety protocols for handling potentially hazardous chemicals. The information presented here is synthesized from safety data sheets (SDS) and general best practices for chemical waste management.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is essential to be equipped with the appropriate personal protective equipment. This minimizes exposure and ensures personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of any potential dust or vapors. |
II. Spill and Contamination Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation.
-
Containment: For liquid spills, use absorbent materials such as vermiculite, sand, or earth to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collection: Place all contaminated materials, including the absorbent, into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, followed by a water rinse. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
III. Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Guide:
-
Waste Segregation:
-
Unused Product: Keep the original product in its container if it is no longer needed. Do not mix it with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, absorbent pads, and empty containers, must be considered contaminated waste.
-
-
Waste Collection:
-
Place all solid and liquid waste containing this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
IV. Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the manufacturer's Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. All laboratory personnel must be trained in proper chemical handling and waste disposal procedures.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bromoacetamido-PEG3-NH-Boc
Essential guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and proper disposal of Bromoacetamido-PEG3-NH-Boc. This document provides immediate, actionable safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research.
This compound is a PEGylated linker containing a bromoacetamide functional group and a Boc-protected amine.[1][2][3] The bromoacetamide group is reactive towards thiols, making it a useful tool in bioconjugation.[4][5] However, this reactivity also necessitates careful handling to avoid unwanted reactions and potential hazards.
Immediate Safety and Hazard Information
While a comprehensive Safety Data Sheet (SDS) should always be consulted before handling any chemical, available information for bromoacetamide-containing compounds indicates that this compound should be handled with caution. The primary hazards are expected to be:
-
Toxicity: Likely toxic if swallowed.
-
Corrosivity: May cause severe skin burns and eye damage.
All personnel handling this compound must be thoroughly trained in its potential hazards and the proper safety procedures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.
| Scenario | Required Personal Protective Equipment (PPE) |
| Weighing and preparing solutions | Chemical safety goggles, nitrile gloves (double-gloving recommended), lab coat, and work in a certified chemical fume hood. |
| Performing reactions | Chemical safety goggles, nitrile gloves (double-gloving recommended), lab coat, and full-face shield if there is a splash hazard. All work should be conducted in a chemical fume hood. |
| Handling spills | Chemical splash goggles, heavy-duty nitrile or butyl rubber gloves, chemical-resistant apron or coveralls, and a respirator with an appropriate cartridge for organic vapors. |
| Waste disposal | Chemical safety goggles, nitrile gloves, and a lab coat. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical to safely handle this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: A flowchart outlining the safe handling and disposal process.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Categorization:
-
Solid Waste: Unused or expired this compound, and any grossly contaminated items (e.g., weigh boats, pipette tips).
-
Liquid Waste: Reaction mixtures, washings, and any solutions containing the compound.
-
Contaminated PPE: Used gloves, disposable lab coats, and other protective equipment.
Disposal Procedures:
-
Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic waste . Do not mix with non-halogenated waste.
-
Labeling: The waste container must be labeled with the full chemical name "this compound" and the appropriate hazard symbols (e.g., toxic, corrosive).
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department.
Experimental Protocols: General Guidance
Due to the reactive nature of the bromoacetamide group, specific experimental protocols will vary. However, some general principles apply:
-
Inert Atmosphere: For reactions sensitive to air or moisture, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Many reactions involving this type of linker require careful temperature control. Use an ice bath or other cooling system as needed.
-
pH Control: The reactivity of the bromoacetamide group with thiols can be pH-dependent.[5] Ensure the reaction buffer is at the optimal pH for your specific application.
-
Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or high-performance liquid chromatography (HPLC).
By adhering to these guidelines, researchers can safely and effectively utilize this compound in their drug development and scientific research endeavors. Always prioritize safety and consult your institution's specific safety protocols.
References
- 1. Bromoacetamido-PEG3-Boc-amine, CAS 1421933-39-2 | AxisPharm [axispharm.com]
- 2. Bromoacetamido-PEG3-Boc-amine, 1421933-39-2 | BroadPharm [broadpharm.com]
- 3. caymanchem.com [caymanchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
